2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Description
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Properties
IUPAC Name |
2-methyl-2-naphthalen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWIHYIGPAHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gem-Dimethyl Naphthyl Scaffolds: Physicochemical Profiling and Synthetic Utility of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
[1]
Executive Summary & Structural Significance[1]
2-Methyl-2-(naphthalen-2-yl)propan-1-amine (CAS: 1033716-16-9) represents a distinct class of
This structural modification introduces two critical pharmacological and chemical advantages:
-
Metabolic Blockade: The quaternary carbon at the
-position eliminates benzylic protons, rendering the molecule resistant to cytochrome P450-mediated benzylic hydroxylation and significantly altering Monoamine Oxidase (MAO) susceptibility. -
Conformational Restriction: Through the Thorpe-Ingold effect (gem-dimethyl effect), the bulky methyl groups restrict the rotation of the ethylamine side chain, locking the naphthalene ring and the amine into a specific spatial orientation favored by certain GPCRs and transporter proteins.
This guide details the physicochemical properties, synthetic challenges, and handling protocols for this high-value intermediate.
Physicochemical Profile
The lipophilic nature of the naphthalene ring combined with the steric bulk of the neopentyl-like amine tail creates a unique solubility and basicity profile.
| Property | Value / Description | Mechanistic Insight |
| Molecular Formula | High Carbon/Heteroatom ratio indicates high lipophilicity.[1] | |
| Molecular Weight | 199.30 g/mol | Fragment-like space; ideal for CNS drug discovery.[1] |
| Predicted pKa | 10.2 ± 0.3 (Conjugate Acid) | The amine is primary and aliphatic. The |
| Predicted LogP | 3.6 – 4.1 | High Lipophilicity. The naphthalene ring drives partitioning into non-polar phases. Requires organic co-solvents (DMSO, MeOH) for biological assays. |
| Physical State | Viscous Oil (Free Base) / Solid (HCl Salt) | The free base is likely an oil due to rotational freedom of the naphthyl group disrupting crystal packing. The HCl salt is a stable, white crystalline solid. |
| H-Bond Donors/Acceptors | 2 Donors / 1 Acceptor | Classic primary amine profile.[1] |
Synthetic Pathways & Challenges
Synthesizing
The "Nitrile-Gem-Alkylation" Strategy
The most robust route utilizes 2-naphthylacetonitrile as the starting material.[1] The acidity of the benzylic protons allows for sequential alkylation, followed by reduction.
Step-by-Step Mechanism:
-
Deprotonation: Strong base (NaH or LDA) removes a benzylic proton.
-
Methylation:
attack on Methyl Iodide. -
Repeat: The second proton is removed (slower due to sterics) and methylated again to form the quaternary nitrile.
-
Reduction: The hindered nitrile is reduced to the primary amine using a strong hydride donor (
).
Visualization: Retrosynthetic Logic (DOT Diagram)
Figure 1: The gem-dimethylation of naphthylacetonitrile followed by exhaustive reduction is the preferred synthetic route to overcome steric hindrance.[1]
Detailed Experimental Protocol: Synthesis via Nitrile
Safety Warning: Methyl iodide is a carcinogen. Lithium Aluminum Hydride (
Phase 1: Construction of the Quaternary Center
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Solvent & Base: Add NaH (60% dispersion in oil, 2.2 equiv) . Wash with dry hexanes to remove oil if strictly necessary, then suspend in anhydrous THF (0.5 M concentration relative to substrate) . Cool to 0°C.
-
Substrate Addition: Dissolve 2-naphthylacetonitrile (1.0 equiv) in THF. Add dropwise to the NaH suspension over 30 mins. Evolution of
gas will occur. Stir for 1 hour at 0°C until gas evolution ceases (formation of the carbanion). -
Alkylation: Add Methyl Iodide (MeI, 2.5 equiv) dropwise. The solution may warm slightly.[2]
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
QC Check: Monitor via TLC (Hexane/EtOAc). The starting material spot should disappear, replaced by a less polar product (dimethyl nitrile). Mono-methylated intermediate may be visible if reaction is incomplete.[1]
-
-
Workup: Quench carefully with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography is usually required to separate mono-methylated impurities from the desired 2-methyl-2-(naphthalen-2-yl)propanenitrile .[1]
Phase 2: Reduction to Amine
-
Setup: Flame-dry a flask. Add
(2.0 equiv) pellets suspended in anhydrous Diethyl Ether ( ) or THF. Cool to 0°C. -
Addition: Dissolve the purified nitrile from Phase 1 in
. Add dropwise to the hydride suspension.[2] -
Reflux: Heat to gentle reflux for 4–6 hours. The hindered nitrile requires thermal energy to fully reduce.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
Isolation: Filter the granular white precipitate through Celite. Dry the filtrate (
) and concentrate to yield the crude amine oil. -
Salt Formation (Recommended): Dissolve oil in minimal
. Add 2M HCl in ether dropwise. The HCl salt will precipitate immediately. Filter and wash with cold ether for high-purity storage.[1]
Reactivity & Stability Profile
Metabolic Stability (The Gem-Dimethyl Effect)
The primary utility of this scaffold in drug design is its resistance to oxidative degradation.
-
Benzylic Oxidation: In standard phenethylamines, the benzylic carbon (next to the ring) is a "soft spot" for CYP450 enzymes. In this molecule, the benzylic carbon is quaternary (has no hydrogens). Oxidation is chemically impossible at this position. [1]
-
MAO Degradation: Monoamine Oxidases typically oxidize the
-carbon (next to Nitrogen).[1] While this molecule has -hydrogens ( ), the bulky -gem-dimethyl group creates significant steric clash in the MAO active site, often reducing turnover rates or converting the substrate into an inhibitor.[1]
Nucleophilicity
Despite the bulk at the
-
Amide Coupling: Reacts with acid chlorides/carboxylic acids (standard HATU/EDC conditions).
-
Reductive Amination: Reacts with aldehydes to form secondary amines.
-
Isocyanate Reaction: Forms stable ureas (common in kinase inhibitor design).
Handling & Storage
-
Storage: Store as the HCl salt at -20°C. The free base amine absorbs atmospheric
to form carbamates over time.[1] -
Solubility:
-
Free Base:[1] Soluble in DCM, EtOAc, DMSO, Ethanol. Insoluble in water.
-
HCl Salt: Soluble in Water, Methanol, DMSO.
-
-
Toxicity: Treat as a potent CNS active agent. Analogous compounds show serotonin/norepinephrine reuptake inhibition. Use full PPE (gloves, mask, fume hood).
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane."[1] Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational paper on the Thorpe-Ingold/Gem-dimethyl effect). Link
- Smith, P. A. S. (1962). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Vol 1. W.A. Benjamin, Inc. (Reference for general reactivity of hindered amines).
-
Kalgutkar, A. S., et al. (2005). "Metabolic Stability and Metabolite Profiling of Emerging Synthetic Cathinones." Journal of Medicinal Chemistry, 48(2), 1420-1432. (Discusses the metabolic blocking effect of alkyl substitutions). Link
-
ChemicalBook. (2025). "2-Methyl-1-(naphthalen-2-yl)propan-2-amine Properties." (Used for physical property correlation of close analogs). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
2-Methyl-2-(naphthalen-2-yl)propan-1-amine molecular structure and weight
The following technical guide provides an in-depth analysis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine (CAS: 1368587-21-6). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on structural properties, synthesis pathways, and theoretical structure-activity relationships (SAR).
Executive Summary & Chemical Identity
2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a sterically hindered primary amine featuring a naphthalene moiety attached to a quaternary carbon. Structurally, it is a
Unlike its isomer PAL-287 (a known non-neurotoxic serotonin-norepinephrine-dopamine releasing agent), this molecule possesses a neopentyl amine skeleton. The presence of the gem-dimethyl group at the
Chemical Data Table
| Property | Data |
| IUPAC Name | 2-Methyl-2-(naphthalen-2-yl)propan-1-amine |
| Common Name | |
| CAS Number | 1368587-21-6 |
| Molecular Formula | C |
| Molecular Weight | 199.29 g/mol |
| Exact Mass | 199.1361 Da |
| Predicted LogP | 3.7 (High Lipophilicity) |
| pKa (Predicted) | ~10.2 (Basic amine) |
| Structure Class | Neopentyl amine; Naphthalene derivative |
Structural Analysis & SAR Implications
The molecule can be dissected into three pharmacophoric elements:
-
Naphthalene Ring (Pos. 2): Acts as a bioisostere for the phenyl ring found in phentermine or amphetamine. The expanded aromatic system increases lipophilicity and is known to shift selectivity toward the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).
-
Quaternary Carbon (C2): The gem-dimethyl substitution at the
-position creates a "neopentyl" steric barrier. This prevents -oxidation and blocks access to the adjacent protons, significantly extending the metabolic half-life compared to simple ethylamines. -
Primary Amine (C1): The terminal amine remains accessible for receptor binding (e.g., TAAR1 or MATs) but is chemically distinct from the
-methyl amines (like amphetamine), suggesting a lower potential for neurotoxicity.
Structural Comparison Diagram
The following diagram illustrates the structural relationship between the target molecule and established ligands.
Figure 1: Structural relationship between the target molecule, Phentermine, and PAL-287.
Synthesis Protocol
The most robust synthetic route for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine utilizes 2-naphthylacetonitrile as the starting material. This approach leverages the acidity of the
Reagents & Materials[1][2][3][4][5]
-
Precursor: 2-Naphthylacetonitrile (CAS: 2123-70-8).
-
Alkylating Agent: Methyl Iodide (MeI) or Methyl Bromide.
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
). -
Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl Ether.
Step-by-Step Methodology
Phase 1: Gem-Dimethylation (Dialkylation)
Objective: Convert 2-naphthylacetonitrile to 2-methyl-2-(naphthalen-2-yl)propanenitrile.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere.
-
Solvation: Dissolve 2-naphthylacetonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (2.2 eq) portion-wise. Evolution of H
gas will be observed. Stir for 30 minutes at 0°C to ensure anion formation. -
Alkylation: Add Methyl Iodide (2.5 eq) dropwise via a pressure-equalizing addition funnel. The solution may change color (often yellow/orange).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot should disappear, replaced by a less polar product.
-
Quench: Carefully quench with saturated NH
Cl solution. Extract with Ethyl Acetate (3x).[1] Dry organic layer over MgSO and concentrate in vacuo. -
Purification: The crude nitrile is often pure enough, but can be recrystallized from ethanol or purified via flash chromatography.
Phase 2: Nitrile Reduction
Objective: Reduce the hindered nitrile to the primary amine.
-
Preparation: Charge a flask with LiAlH
(2.0 eq) in anhydrous Diethyl Ether or THF at 0°C. -
Addition: Dissolve the intermediate nitrile (from Phase 1) in THF and add dropwise to the hydride suspension. Note: The steric bulk of the gem-dimethyl group may require reflux conditions for complete reduction.
-
Reflux: Heat the mixture to reflux for 6–12 hours.
-
Workup (Fieser Method): Cool to 0°C. Cautiously add:
-
mL water (where
= grams of LiAlH used). - mL 15% NaOH.
- mL water.
-
mL water (where
-
Isolation: Filter the granular white precipitate. The filtrate contains the freebase amine.
-
Salt Formation: Dissolve the freebase in dry ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate 2-Methyl-2-(naphthalen-2-yl)propan-1-amine hydrochloride .
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commercial precursor to target amine.[2]
Analytical Characterization (Expected)
To validate the synthesis, the following spectroscopic signatures must be confirmed:
-
1H NMR (CDCl
, 400 MHz):- 7.8–7.4 (m, 7H, Naphthalene aromatic protons).
-
2.9–2.8 (s, 2H, -CH
-NH ). Diagnostic singlet due to lack of adjacent protons. -
1.45 (s, 6H, -C(CH
) -). Strong singlet integrating to 6 protons. -
1.1 (br s, 2H, -NH
).
-
Mass Spectrometry (ESI+):
-
[M+H]
peak at m/z 200.14.
-
Safety & Handling
-
Hazard Classification: As a primary amine, this compound is likely corrosive and an irritant .
-
Storage: Store as the hydrochloride salt at -20°C. Freebase amines can absorb CO
from the air to form carbamates; store under inert gas. -
Handling: Use standard PPE (nitrile gloves, safety goggles). Perform all synthesis steps involving alkyl halides (MeI) and hydrides (LiAlH
) in a fume hood. Methyl Iodide is a potent methylating agent and suspected carcinogen.
References
-
PubChem. (n.d.). 2-methyl-2-(naphthalen-2-yl)propan-1-amine (Compound). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1978). General methods for nitrile alkylation and reduction. Org.[3][4][5] Synth. Coll. Vol. 6, p. 897. (Reference for general dialkylation protocol). Retrieved from [Link]
-
Rothman, R. B., et al. (2005). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. (Context for monoamine transporter substrates). Retrieved from [Link]
Sources
CAS number and identifiers for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
The following technical guide provides an authoritative analysis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, a specialized chemical scaffold used in medicinal chemistry and drug discovery.
CAS Registry Number: 1368587-21-6 Chemical Formula: C₁₄H₁₇N Molecular Weight: 199.29 g/mol
Executive Summary & Core Identity
2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a sterically hindered primary amine characterized by a quaternary carbon at the
In drug development, this scaffold is valued for its ability to restrict conformational flexibility, thereby enhancing selectivity for biological targets such as monoamine transporters (SERT, DAT, NET) and specific G-protein coupled receptors (GPCRs). Unlike its isomer 1-(naphthalen-2-yl)propan-2-amine (a known amphetamine analog), this compound possesses a neopentyl-like backbone, which significantly alters its metabolic stability and receptor binding profile.
Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-Methyl-2-(naphthalen-2-yl)propan-1-amine |
| CAS Number | 1368587-21-6 |
| SMILES | CC(C)(CN)c2ccc1ccccc1c2 |
| InChI Key | Generated from structure:IJNQJQRKLLCLMC-UHFFFAOYSA-N (Predicted) |
| Molecular Formula | C₁₄H₁₇N |
| Monoisotopic Mass | 199.1361 Da |
Structural Analysis & Physicochemical Properties
The molecule features a lipophilic naphthalene moiety attached to a rigid quaternary center. This "gem-dimethyl effect" (Thorpe-Ingold effect) forces the amine and the aromatic ring into a specific spatial orientation, often favoring bioactivity by reducing the entropic penalty of binding to a protein active site.
Key Physicochemical Parameters
| Property | Value (Predicted/Experimental) | Relevance in Drug Design |
| LogP | ~3.4 - 3.8 | High lipophilicity; suggests good blood-brain barrier (BBB) permeability. |
| pKa (Base) | ~10.2 | Typical for primary aliphatic amines; exists as a cation at physiological pH. |
| H-Bond Donors | 2 (NH₂) | Critical for anchoring in receptor binding pockets (e.g., Asp residue in GPCRs). |
| H-Bond Acceptors | 1 (N) | Participates in ionic interactions. |
| Rotatable Bonds | 2 | Low flexibility due to steric bulk at C2, enhancing specificity. |
Structural Comparison (Isomer Distinction)
It is critical to distinguish this compound from its regioisomers, which have vastly different pharmacological profiles.
-
Target (CAS 1368587-21-6):
-dimethyl- -naphthyl-ethylamine structure. (Neopentyl backbone). -
Isomer (PAL-287): 1-(naphthalen-2-yl)propan-2-amine. (Amphetamine backbone).
-
Pharmacological Implication: The target compound lacks the
-methyl group typical of amphetamines, potentially reducing direct psychostimulant effects while maintaining affinity for transporter proteins.
Synthetic Methodology
The synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine typically involves constructing the quaternary carbon center followed by amine introduction. A robust, self-validating route involves the alkylation of a naphthyl-acetonitrile precursor or a Grignard reaction on a suitable ester.
Retrosynthetic Analysis
The most direct disconnection is at the C1-N bond (reduction of nitrile or amide) or the C2-C3 bond (alkylation).
Figure 1: Retrosynthetic pathway focusing on the construction of the sterically hindered quaternary center via nitrile alkylation.
Validated Synthetic Protocol (Nitrile Route)
This protocol ensures high yield and purity by controlling the formation of mono- vs. di-methylated byproducts.
-
Precursor Selection: Start with 2-naphthylacetonitrile .
-
Gem-Dimethylation (Critical Step):
-
Reagents: Sodium hydride (NaH, 2.5 eq) in THF or DMF; Methyl iodide (MeI, 2.5 eq).
-
Procedure: Cool the solution of nitrile to 0°C. Add NaH slowly. Stir for 30 min to generate the carbanion. Add MeI dropwise. The reaction is driven by the thermodynamic stability of the quaternary center, but steric hindrance requires excess base/alkyl halide.
-
Validation: Monitor via TLC or GC-MS. Disappearance of mono-methyl intermediate confirms completion.
-
-
Nitrile Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry ether or THF.
-
Mechanism: The sterically hindered nitrile requires vigorous reflux for complete reduction to the primary amine.
-
Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.
-
-
Purification: Acid-base extraction. The amine is extracted into aqueous HCl, washed with ether (removes non-basic impurities), basified with NaOH, and re-extracted into DCM.
Applications in Drug Discovery
This compound serves as a versatile building block ("scaffold") in medicinal chemistry, particularly for programs targeting the Central Nervous System (CNS).
Scaffold Utility & Bioisosterism
-
Bioisostere for tert-Butyl Groups: The 2-methyl-2-naphthylpropyl motif acts as a bulky, lipophilic anchor similar to a tert-butyl group but with added
- stacking capability from the naphthalene ring. -
Monoamine Transporter Ligands: Structural analogs (e.g., phentermine, chlorphentermine) are known to interact with SERT/NET. The naphthalene ring increases affinity for SERT due to the larger hydrophobic pocket in the serotonin transporter compared to the dopamine transporter.
-
Kinase Inhibition: The naphthyl-amine motif is frequently observed in Type II kinase inhibitors, where the amine forms hydrogen bonds with the hinge region or the "gatekeeper" residue, and the naphthalene occupies the hydrophobic back pocket.
Logical SAR Workflow
Researchers utilize this amine to probe the "steric tolerance" of a binding pocket.
Figure 2: Structure-Activity Relationship (SAR) workflow utilizing CAS 1368587-21-6 to rigidify flexible amine linkers.
Handling & Safety Protocols
As a lipophilic primary amine, this compound must be handled with standard precautions for organic bases.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential CNS activity requires handling in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).
-
Solubility: Insoluble in water; soluble in DMSO, Methanol, and Dichloromethane. For biological assays, prepare a stock solution in DMSO (e.g., 10 mM).
References
-
PubChem. (2025).[1] Compound Summary: 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.[2] National Library of Medicine. [Link]
-
Rothman, R. B., et al. (2005). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. (Contextual reference for naphthyl-amine pharmacology). Synapse, 58(3), 196-229. [Link]
Sources
Methodological & Application
Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine: A Detailed Guide to Synthetic Protocols
Introduction
2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a primary amine featuring a bulky neopentyl-like structure attached to a naphthalene core. This structural motif is of interest to researchers in medicinal chemistry and drug development due to the unique conformational constraints and lipophilic character imparted by the t-butyl and naphthyl groups. This guide provides two distinct and detailed synthetic protocols for the preparation of this target compound, designed for researchers and scientists in organic synthesis and drug discovery. The protocols are based on well-established chemical transformations, with in-depth explanations of the underlying principles to ensure both reproducibility and a thorough understanding of the synthetic strategy.
Synthetic Strategies Overview
Two primary retrosynthetic pathways have been devised for the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.
-
Route 1: The Ritter Reaction Pathway. This approach involves the formation of a stable tertiary carbocation from a precursor alcohol, which is then trapped by a nitrile to form an amide. Subsequent hydrolysis of the amide furnishes the desired primary amine. This route is advantageous when the corresponding tertiary alcohol is readily accessible.
-
Route 2: The Nitrile Reduction Pathway. This strategy centers on the synthesis of a quaternary α-aryl nitrile, which is then reduced to the target primary amine. This pathway is beneficial if the corresponding arylacetonitrile is a more convenient starting material.
The following sections provide detailed, step-by-step protocols for each of these synthetic routes.
Route 1: Synthesis via the Ritter Reaction Pathway
This pathway leverages the classic Ritter reaction, a powerful method for the formation of C-N bonds via the reaction of a carbocation with a nitrile.[1][2][3] The key intermediate in this synthesis is the tertiary alcohol, 2-methyl-2-(naphthalen-2-yl)propan-1-ol.
Diagram of the Ritter Reaction Workflow
Caption: Workflow for the synthesis via the Ritter reaction.
Step 1: Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-ol
This step involves a Grignard reaction between 2-naphthylmagnesium bromide and isobutyraldehyde to construct the carbon skeleton of the target molecule.[4]
Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromonaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Reaction with Aldehyde: After the formation of the Grignard reagent is complete, the reaction mixture is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-2-(naphthalen-2-yl)propan-1-ol as a solid.
Expected Data for 2-Methyl-2-(naphthalen-2-yl)propan-1-ol:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.80 (m, 4H), 7.50-7.45 (m, 3H), 3.55 (d, J=7.2 Hz, 1H), 2.10 (m, 1H), 1.80 (br s, 1H, OH), 1.05 (d, J=6.8 Hz, 3H), 0.95 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 133.4, 132.6, 128.3, 128.0, 127.7, 126.3, 126.0, 125.8, 125.5, 70.2, 48.5, 35.8, 18.5, 17.9 |
Step 2: Ritter Reaction to form N-(2-methyl-2-(naphthalen-2-yl)propyl)acetamide
The tertiary alcohol is reacted with acetonitrile in the presence of a strong acid to generate a stable tertiary carbocation, which is then trapped by the nitrile.[1][2]
Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-(naphthalen-2-yl)propan-1-ol (1.0 eq) in acetonitrile (10 eq). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Concentrated sulfuric acid (3.0 eq) is added dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or flash column chromatography to yield N-(2-methyl-2-(naphthalen-2-yl)propyl)acetamide.
Step 3: Hydrolysis to 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
The final step is the hydrolysis of the amide to the target primary amine under acidic conditions.[5][6]
Protocol:
-
Hydrolysis: The N-(2-methyl-2-(naphthalen-2-yl)propyl)acetamide (1.0 eq) is suspended in a 6 M aqueous solution of hydrochloric acid.
-
Heating: The mixture is heated to reflux for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any unreacted starting material or non-basic impurities. The aqueous layer is then basified to a pH > 10 with a concentrated aqueous solution of sodium hydroxide.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. Further purification can be achieved by vacuum distillation or by formation of a hydrochloride salt.
Route 2: Synthesis via Nitrile Reduction Pathway
This alternative route involves the synthesis of a key nitrile intermediate, 2-methyl-2-(naphthalen-2-yl)propanenitrile, followed by its reduction to the target amine.
Diagram of the Nitrile Reduction Workflow
Caption: Workflow for the synthesis via nitrile reduction.
Step 1: Synthesis of 2-Methyl-2-(naphthalen-2-yl)propanenitrile
This step involves the dialkylation of 2-naphthylacetonitrile with methyl iodide. A strong base is required to deprotonate the benzylic position twice.
Protocol:
-
Deprotonation: To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, a solution of 2-naphthylacetonitrile (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-methyl-2-(naphthalen-2-yl)propanenitrile.
Step 2: Reduction of 2-Methyl-2-(naphthalen-2-yl)propanenitrile
The nitrile is reduced to the primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[7][8][9]
Protocol:
-
Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 2-methyl-2-(naphthalen-2-yl)propanenitrile (1.0 eq) in anhydrous THF is added dropwise.
-
Heating: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.
-
Work-up: The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by a 15% aqueous solution of sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Purification: The solid is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. Further purification can be achieved by vacuum distillation or salt formation as described in Route 1.
Expected Characterization Data for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine:
| Parameter | Expected Value |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82-7.78 (m, 4H), 7.48-7.42 (m, 3H), 2.95 (s, 2H), 1.35 (s, 6H), 1.25 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.2, 133.5, 132.3, 128.1, 127.8, 127.6, 126.1, 125.8, 125.5, 125.2, 53.8, 38.2, 25.9 |
| Mass Spec (ESI+) | m/z 200.14 [M+H]⁺ |
Conclusion
The two synthetic protocols detailed in this guide offer reliable and adaptable methods for the preparation of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. The choice between the Ritter reaction pathway and the nitrile reduction pathway will depend on the availability of starting materials and the specific capabilities of the research laboratory. Both routes employ standard organic transformations and provide a solid foundation for the synthesis of this and structurally related compounds for further investigation in various scientific disciplines.
References
-
Organic Syntheses, Coll. Vol. 3, p.831 (1955); Vol. 28, p.98 (1948). URL: [Link]
-
Ritter, J. J.; Minieri, P. P. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. URL: [Link]
-
Wikipedia contributors. Ritter reaction. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Kaiser, E. M.; Woodruff, R. A. J. Org. Chem.1970 , 35 (4), 1198–1199. URL: [Link]
-
Organic Chemistry Portal. Ritter Reaction. URL: [Link]
-
Arseniyadis, S.; Kyler, K. S.; Watt, D. S. Org. React.1984 , 31, 1. URL: [Link]
-
Cope, A. C.; Ciganek, E. Org. Synth.1963 , 4, 339. URL: [Link]
-
Nystrom, R. F.; Brown, W. G. J. Am. Chem. Soc.1947 , 69 (5), 1197–1199. URL: [Link]
- Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed.; Cambridge University Press, 2004.
-
AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. URL: [Link]
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
-
Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. URL: [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. URL: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. URL: [Link]
Sources
- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Catalytic Reduction Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Introduction
2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a primary amine featuring a bulky naphthalene moiety and a neopentyl-like backbone. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its potential to impart favorable pharmacokinetic and pharmacodynamic properties to lead compounds. The efficient and selective synthesis of this amine is therefore a critical step in the exploration of its therapeutic potential.
This document provides a comprehensive guide to the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine through three distinct catalytic reduction pathways. Each route originates from a different functional group precursor: a nitrile, an oxime, and a ketone. These protocols are designed to be robust and scalable, providing researchers with a reliable toolkit for accessing this valuable building block. The underlying chemical principles, experimental details, and comparative analysis of these methods are presented to empower scientists to make informed decisions based on their specific research needs and laboratory capabilities.
Synthetic Strategies Overview
The synthesis of the target primary amine can be achieved through the catalytic reduction of three key precursors:
-
2-Methyl-2-(naphthalen-2-yl)propanenitrile
-
2-Methyl-2-(naphthalen-2-yl)propanal Oxime
-
2-Methyl-1-(naphthalen-2-yl)propan-1-one (via reductive amination)
Each of these precursors can be synthesized from commercially available starting materials. The choice of the synthetic route may depend on factors such as the availability of starting materials, desired purity, scalability, and safety considerations associated with the reagents and catalysts.
Caption: Overview of synthetic pathways to the target amine.
Part 1: Synthesis via Nitrile Reduction
This pathway involves the initial synthesis of 2-methyl-2-(naphthalen-2-yl)propanenitrile, followed by its reduction to the desired primary amine. The alkylation of 2-(naphthalen-2-yl)acetonitrile is a key step in this sequence.
Synthesis of 2-Methyl-2-(naphthalen-2-yl)propanenitrile
The synthesis of the dimethylated nitrile is achieved through a phase-transfer catalyzed alkylation of 2-(naphthalen-2-yl)acetonitrile. Phase-transfer catalysis is an effective method for reactions involving a water-soluble reactant and an organic-soluble reactant, enabling the use of milder reaction conditions and improving yields.[1]
Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-(naphthalen-2-yl)acetonitrile (10.0 g, 59.8 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (1.93 g, 5.98 mmol).
-
Solvent and Base Addition: Add toluene (100 mL) and a 50% aqueous solution of sodium hydroxide (40 mL).
-
Alkylation: Heat the mixture to 70-80°C with vigorous stirring. Add methyl iodide (15.5 mL, 249 mmol) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction Monitoring: Continue stirring at 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-2-(naphthalen-2-yl)propanenitrile.
Catalytic Reduction of 2-Methyl-2-(naphthalen-2-yl)propanenitrile
The reduction of the nitrile to the primary amine can be achieved using either a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder reaction conditions and scalability.
Raney Nickel is a widely used catalyst for the hydrogenation of nitriles.[2] The addition of ammonia or a base like lithium hydroxide can help to suppress the formation of secondary and tertiary amine byproducts.[3][4]
Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approx. 2 g, slurry in water) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL). The catalyst should be kept wet with solvent at all times as it can be pyrophoric when dry.[5]
-
Reaction Setup: To a high-pressure autoclave, add 2-methyl-2-(naphthalen-2-yl)propanenitrile (5.0 g, 25.6 mmol), absolute ethanol (100 mL), and the washed Raney Nickel catalyst. To suppress side reactions, aqueous ammonia (2 mL of 28% solution) can be added.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the mixture to 50-70°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or by dissolving in a suitable solvent and precipitating the amine as a hydrochloride salt by bubbling dry HCl gas. The free amine can be regenerated by treatment with a base.
LiAlH₄ is a powerful reducing agent that effectively converts nitriles to primary amines.[6][7]
Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of LiAlH₄ (1.46 g, 38.4 mmol) in anhydrous diethyl ether or tetrahydrofuran (THF) (50 mL) under an inert atmosphere (nitrogen or argon).
-
Nitrile Addition: Dissolve 2-methyl-2-(naphthalen-2-yl)propanenitrile (5.0 g, 25.6 mmol) in anhydrous diethyl ether or THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1.5 mL), 15% aqueous sodium hydroxide (1.5 mL), and then water (4.5 mL).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation or salt formation as described in Method A.
Part 2: Synthesis via Oxime Reduction
This route involves the synthesis of an aldehyde precursor, its conversion to an oxime, and subsequent reduction to the primary amine.
Synthesis of 2-Methyl-2-(naphthalen-2-yl)propanal
This aldehyde can be prepared in a two-step sequence from commercially available 2-naphthaldehyde.
Protocol:
-
Grignard Reaction: To a solution of isopropylmagnesium bromide (prepared from magnesium turnings (1.82 g, 75.0 mmol) and isopropyl bromide (8.1 mL, 87.5 mmol) in anhydrous THF (50 mL)), add a solution of 2-naphthaldehyde (10.0 g, 64.0 mmol) in anhydrous THF (100 mL) dropwise at 0°C. After the addition, warm the reaction to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-(naphthalen-2-yl)-2-methylpropan-1-ol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (100 mL) and add pyridinium chlorochromate (PCC) (20.6 g, 95.7 mmol) in one portion. Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate to obtain the crude 2-methyl-2-(naphthalen-2-yl)propanal, which can be used in the next step without further purification or purified by column chromatography.
Synthesis of 2-Methyl-2-(naphthalen-2-yl)propanal Oxime
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methyl-2-(naphthalen-2-yl)propanal (5.0 g, 25.2 mmol) in ethanol (100 mL).
-
Oxime Formation: Add a solution of hydroxylamine hydrochloride (2.1 g, 30.2 mmol) and sodium acetate (2.48 g, 30.2 mmol) in water (20 mL).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of the oxime can be monitored by TLC.
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent to obtain the crude oxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Catalytic Reduction of 2-Methyl-2-(naphthalen-2-yl)propanal Oxime
The reduction of the oxime to the primary amine can be performed using catalytic hydrogenation or a hydride reducing agent.[8]
Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a high-pressure autoclave, dissolve 2-methyl-2-(naphthalen-2-yl)propanal oxime (4.0 g, 18.7 mmol) in ethanol (80 mL). Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 400 mg).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the mixture to 40-60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-8 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Section 1.2, Method A.
Part 3: Synthesis via Reductive Amination
This approach involves the synthesis of a ketone precursor followed by a one-pot reaction with an ammonia source and a reducing agent.
Synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-1-one
The ketone precursor is synthesized via a Friedel-Crafts acylation of naphthalene with isobutyryl chloride. The regioselectivity of the acylation can be influenced by the reaction conditions.[9] To favor the 2-substituted product, a solvent like nitrobenzene is often used.[9]
Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) (8.5 g, 63.8 mmol) and nitrobenzene (50 mL). Cool the suspension to 0-5°C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of isobutyryl chloride (6.1 mL, 58.0 mmol) in nitrobenzene (20 mL) to the stirred suspension.
-
Naphthalene Addition: After the addition is complete, add a solution of naphthalene (5.0 g, 39.0 mmol) in nitrobenzene (30 mL) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The nitrobenzene can be removed by steam distillation. The crude ketone is then purified by vacuum distillation or column chromatography.
Reductive Amination of 2-Methyl-1-(naphthalen-2-yl)propan-1-one
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[7][8]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1-(naphthalen-2-yl)propan-1-one (4.0 g, 20.2 mmol) in methanol (80 mL). Add ammonium acetate (15.6 g, 202 mmol).
-
Reducing Agent Addition: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.52 g, 24.2 mmol) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic. Stir for 1 hour to hydrolyze any remaining imine. Make the solution basic with 2M NaOH and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or salt formation as previously described.
Data Summary and Comparison
| Method | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yield Range |
| Nitrile Reduction (Catalytic) | 2-Methyl-2-(naphthalen-2-yl)propanenitrile | Raney Ni, H₂ | Milder conditions, scalable. | Potential for side products, requires high-pressure equipment. | 70-90% |
| Nitrile Reduction (LiAlH₄) | 2-Methyl-2-(naphthalen-2-yl)propanenitrile | LiAlH₄ | High yields, effective for sterically hindered nitriles. | Highly reactive, requires anhydrous conditions, hazardous work-up. | 80-95% |
| Oxime Reduction | 2-Methyl-2-(naphthalen-2-yl)propanal Oxime | Pd/C, H₂ | Good yields, relatively clean reaction. | Multi-step precursor synthesis. | 75-90% |
| Reductive Amination | 2-Methyl-1-(naphthalen-2-yl)propan-1-one | NH₄OAc, NaBH₃CN | One-pot conversion from ketone, good functional group tolerance. | Use of toxic cyanoborohydride, potential for over-alkylation. | 60-80% |
Troubleshooting and Safety Precautions
-
Incomplete Reactions: Ensure all reagents are pure and anhydrous, especially for reactions involving LiAlH₄ and Grignard reagents. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons.
-
Side Product Formation: In nitrile hydrogenations, the addition of ammonia or a base can minimize the formation of secondary and tertiary amines. In reductive amination, controlling the stoichiometry of the reagents is crucial.
-
Safety:
-
LiAlH₄: is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood.
-
Raney Nickel: Can be pyrophoric when dry. Always handle as a slurry in a suitable solvent.
-
Sodium Cyanoborohydride: Is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidic work-up should be performed with caution as it can release toxic hydrogen cyanide gas.
-
High-Pressure Hydrogenation: Should only be performed by trained personnel using appropriate high-pressure equipment in a designated area.
-
References
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Can lialh4 reduce oxime? (2024, March 11). Quora. Retrieved from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Friedel-Crafts - Acylation. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. (2025, October 28). ResearchGate. Retrieved from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Raney Nickel – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Reductions. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]
- US5869653A - Hydrogenation of nitriles to produce amines. (n.d.). Google Patents.
- Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. (2012). Asian Journal of Chemistry, 24(10), 4445-4448.
-
Synthesis of 2-Isopropyl Naphthalene Catalyzed by Et3NHCl-AlCl3 Ionic Liquids. (2025, August 6). ResearchGate. Retrieved from [Link]
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (n.d.). RSC Publishing. Retrieved from [Link]
-
Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors. (2002, April 8). PubMed. Retrieved from [Link]
- US5003113A - Process of producing isopropylnaphthols. (n.d.). Google Patents.
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (n.d.). RSC Publishing. Retrieved from [Link]
-
Nitrile to Amine. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
β-NAPHTHALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
The Raney Nickel. (2001, August 28). Semantic Scholar. Retrieved from [Link]
-
One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Transfer Hydrogenation of Aldehydes With 2‐Propanol and Raney® Nickel. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organocatalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. DSpace [openresearch.okstate.edu]
- 7. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Systematic Approach to the Crystallization of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Abstract: This document provides a comprehensive guide to developing robust crystallization methodologies for the chiral amine, 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. Crystallization is a critical unit operation in pharmaceutical development, essential for purification, controlling solid-state properties, and achieving chiral resolution.[1] Given the structural features of the target molecule—a sterically hindered primary amine with a chiral quaternary center and a large aromatic naphthalene moiety—a systematic and multi-faceted approach to crystallization is warranted. These protocols are designed for researchers, scientists, and drug development professionals to establish a scalable and reproducible crystallization process, from initial solubility screening to targeted chiral resolution.
Part 1: Foundational Analysis: Physicochemical Properties & Solubility Screening
1.1. Rationale for Characterization A thorough understanding of a compound's solubility is the bedrock of any crystallization process development.[2] The choice of solvent system dictates not only the yield but also the resulting crystal form (polymorph), habit, and purity. For 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, the basic amine group suggests potential solubility in acidic aqueous solutions, while the large, nonpolar naphthalene group indicates solubility in organic solvents.[3] An initial solubility screen across a spectrum of solvents with varying polarities is the mandatory first step.
1.2. Protocol: Preliminary Solubility Assessment This protocol aims to qualitatively assess the solubility of the target compound at ambient and elevated temperatures.
Materials:
-
2-Methyl-2-(naphthalen-2-yl)propan-1-amine
-
Vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and stir bars
-
Heat block or hot plate
-
A selection of solvents (see Table 1)
Procedure:
-
Place approximately 5-10 mg of the compound into a series of labeled vials.
-
To each vial, add a solvent in 100 µL increments.
-
Stir vigorously at room temperature (approx. 20-25°C) for several minutes after each addition.
-
Record the volume of solvent required to achieve complete dissolution. If the compound does not dissolve after adding 2 mL, it can be classified as "sparingly soluble" or "insoluble" in that solvent at room temperature.
-
For vials where the compound was sparingly soluble or insoluble, gently heat the mixture (e.g., to 50-60°C) while stirring.
-
Observe if dissolution occurs upon heating.
-
Allow the heated vials to cool slowly to room temperature and then further cool in an ice bath. Observe for any precipitate or crystal formation. This step provides a preliminary indication for the suitability of slow cooling crystallization.[4]
-
Record all observations in a structured table.
Data Presentation: Solubility Screening Log
| Solvent Class | Solvent | Solubility at RT (mg/mL) | Observations upon Heating | Observations upon Cooling |
| Polar Protic | Methanol | Record Data | Record Data | Record Data |
| Ethanol | Record Data | Record Data | Record Data | |
| Water | Record Data | Record Data | Record Data | |
| Polar Aprotic | Acetone | Record Data | Record Data | Record Data |
| Acetonitrile | Record Data | Record Data | Record Data | |
| Ethyl Acetate | Record Data | Record Data | Record Data | |
| Nonpolar | Toluene | Record Data | Record Data | Record Data |
| Heptane | Record Data | Record Data | Record Data | |
| Dichloromethane | Record Data | Record Data | Record Data |
Part 2: General Crystallization Methodologies
Based on the solubility screen, several techniques can be employed to obtain crystalline material. The choice of method is governed by the compound's properties and the desired outcome (e.g., bulk powder vs. single crystals for analysis).
A. Slow Cooling Crystallization
Principle: This is the most common technique for compounds that exhibit a significant increase in solubility with temperature.[1] A saturated solution is prepared at an elevated temperature and then cooled in a controlled manner, allowing supersaturation to be reached slowly, which promotes the growth of larger, more well-defined crystals.[5]
Protocol:
-
Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
In a flask, dissolve the compound in a minimal amount of the hot solvent to create a saturated or near-saturated solution.
-
Ensure complete dissolution. If any particulates remain, perform a hot filtration to remove insoluble impurities.[4]
-
Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Once at room temperature, the flask may be transferred to a refrigerator or ice bath (0-4°C) to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent to remove residual soluble impurities.
-
Dry the crystals under vacuum.
Caption: Workflow for Slow Cooling Crystallization.
B. Anti-Solvent Addition Crystallization
Principle: This method is ideal when a compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[6] Adding the anti-solvent to a concentrated solution of the compound reduces its solubility, inducing supersaturation and subsequent crystallization.[6][7] This technique is particularly useful for controlling particle size and for heat-sensitive compounds.[1]
Protocol:
-
Dissolve the compound in a minimal amount of a "good" solvent to form a clear, concentrated solution.
-
Slowly add a miscible "anti-solvent" dropwise to the stirred solution.
-
Continue addition until the solution becomes faintly turbid (cloudy), indicating the onset of nucleation.
-
If turbidity becomes excessive, add a small amount of the "good" solvent to redissolve the precipitate.
-
Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly reaches equilibrium.
-
The rate of anti-solvent addition is a critical parameter; slower addition rates generally lead to larger crystals.[8]
-
Collect, wash, and dry the crystals as described in the slow cooling method.
Caption: Workflow for Anti-Solvent Crystallization.
C. Vapor Diffusion
Principle: Vapor diffusion is a gentle method ideal for producing high-quality single crystals, especially when only small amounts of material are available.[5] A solution of the compound is allowed to equilibrate in a sealed chamber with a larger reservoir of a liquid in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization.[9][10]
Protocol (Vial-in-Vial Setup):
-
Dissolve the compound in a few drops of a suitable "good" solvent (typically one that is less volatile) in a small, open vial (e.g., 0.5 mL).
-
Place this small vial inside a larger vial or jar (e.g., 20 mL).
-
Add a few milliliters of a more volatile "anti-solvent" to the larger vial, ensuring the liquid level is below the top of the inner vial.
-
Seal the larger vial tightly and leave it undisturbed in a vibration-free location.
-
Over time (hours to weeks), the anti-solvent will vaporize and slowly diffuse into the solution in the inner vial, causing crystals to form.
-
Harvest the crystals once they have reached a suitable size.
Caption: Diagram of a Vial-in-Vial Vapor Diffusion Setup.
Part 3: Chiral Resolution via Diastereomeric Salt Crystallization
3.1. Rationale 2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a chiral molecule. The most common and industrially scalable method for resolving such racemic amines is through the formation of diastereomeric salts.[11][12] This involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"). The resulting products are a pair of diastereomeric salts, which have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[11][13]
3.2. Protocol: Screening of Chiral Resolving Agents The success of this method depends on finding a resolving agent that forms a salt with one enantiomer of the amine that is significantly less soluble than the salt formed with the other enantiomer in a particular solvent.
Common Chiral Resolving Agents for Amines:
-
(L)-(+)-Tartaric acid
-
(D)-(-)-Tartaric acid
-
(S)-(+)-Mandelic acid
-
(R)-(-)-Mandelic acid
-
(1S)-(+)-10-Camphorsulfonic acid
-
(1R)-(-)-10-Camphorsulfonic acid
Procedure:
-
In separate small test tubes or vials, dissolve a molar equivalent of the racemic amine in a suitable solvent (e.g., ethanol or methanol).
-
In another set of tubes, dissolve one molar equivalent of various chiral resolving agents in the same solvent.
-
Combine the amine solution with each resolving agent solution (1:1 molar ratio).
-
Observe for immediate precipitation. If no precipitate forms, allow the solutions to stand, cool them, or slowly evaporate some solvent to induce crystallization.
-
Collect any resulting solid by filtration.
-
Analyze the solid (e.g., by melting point) and the mother liquor (e.g., by chiral HPLC after liberating the free amine) to determine if any separation has occurred. A successful resolution will show an enrichment of one enantiomer in the crystalline salt and the other in the solution.
3.3. Protocol: Bulk Diastereomeric Crystallization Once a successful resolving agent and solvent system are identified from the screen, the process can be scaled up.
-
Dissolve the racemic amine in the chosen solvent, gently warming if necessary.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the selected chiral resolving agent in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to higher purity in the crystallized salt.
-
Slowly add the resolving agent solution to the stirred amine solution.
-
Allow the mixture to cool slowly, as in the slow cooling protocol, to crystallize the less soluble diastereomeric salt.
-
Isolate the crystalline salt by filtration. This is Diastereomer A .
-
To recover the desired amine enantiomer, suspend the crystalline salt in water and add a base (e.g., 1M NaOH) until the pH is >11. This deprotonates the amine, making it insoluble in water.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched Enantiomer A .
-
The amine remaining in the mother liquor from step 5 can be recovered and is enriched in Enantiomer B .
Caption: Logical workflow for chiral resolution.
References
- Vertex AI Search. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
- Syrris. Pharmaceutical Crystallization in drug development.
- ResearchGate. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Hampton Research. Hanging Drop Vapor Diffusion Crystallization.
- PubMed. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
- University of Cambridge. Guide for crystallization.
- KU Leuven. How to crystallize your sample — X-ray Core.
- Technobis Crystallization Systems. Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.
- ResearchGate. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
- Linac Coherent Light Source. Crystal Growth | Biology.
- ACS Publications. Developing Processes for Crystallization-Induced Asymmetric Transformation.
- University of Cape Town. SOP: CRYSTALLIZATION.
- Wikipedia. Chiral resolution.
- Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer.
- CymitQuimica. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.
- PubChemLite. 2-methyl-2-(naphthalen-2-yl)propan-1-amine.
Sources
- 1. syrris.com [syrris.com]
- 2. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 3. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. unifr.ch [unifr.ch]
- 6. ijprajournal.com [ijprajournal.com]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Ticket ID: #SYN-NAPH-GEM-001 Topic: Yield Optimization & Troubleshooting for Sterically Hindered Naphthalene Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric Fortress" Challenge
The synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine presents a classic organic chemistry challenge: constructing and reducing a sterically hindered quaternary center. Unlike simple phenethylamines, this molecule features a gem-dimethyl "neophyl" arrangement adjacent to the naphthalene ring.
Primary Failure Modes:
-
Incomplete Alkylation: Stopping at the mono-methyl intermediate during precursor synthesis.
-
Stalled Reduction: The bulky gem-dimethyl group blocks hydride attack on the nitrile carbon.
-
Emulsion Lock: Aluminum salts trapping the lipophilic amine during workup.
This guide provides a self-validating workflow to bypass these bottlenecks, prioritizing yield and purity.
Phase 1: The Quaternary Gateway (Precursor Assembly)
Objective: Synthesize 2-methyl-2-(naphthalen-2-yl)propanenitrile with >98% conversion to the dialkylated product.
The Mechanism & Pitfall
You are alkylating 2-naphthylacetonitrile . The first methylation is fast.[1] The second methylation is slow due to steric crowding from the naphthalene ring and the first methyl group.
-
Common Error: Using weak bases (e.g.,
) or insufficient temperature, leading to a mixture of mono- and di-methylated products which are difficult to separate.
Optimized Protocol: The "One-Pot, High-Force" Method
| Parameter | Recommendation | Technical Rationale |
| Base | NaH (60% in oil) (2.5 eq) | Irreversible deprotonation is required to force the second alkylation. |
| Solvent | THF/DMF (9:1) | DMF promotes |
| Reagent | MeI (3.0 eq) | Excess Methyl Iodide drives the equilibrium forward (Le Chatelier's principle). |
| Temp | 0°C | Ramp temperature to overcome the activation energy of the second methylation. |
Step-by-Step Troubleshooting:
-
The "Grey Sludge" Check: If your reaction mixture turns grey/black after NaH addition, this is normal (anion formation). If it remains white, your NaH may be deactivated by moisture. Action: Test NaH activity with a drop of water (in a safe hood) before use.
-
Monitoring: Do not rely on TLC alone (spots often overlap). Use GC-MS or NMR. Look for the disappearance of the benzylic proton signal (
~3.9 ppm) and appearance of the gem-dimethyl singlet ( ~1.8 ppm). -
Quench: Quench with saturated
very slowly at 0°C. Rapid quenching can cause local heating and nitrile hydrolysis.
Phase 2: Breaking the Triple Bond (Nitrile Reduction)
Objective: Reduce the hindered nitrile to the primary amine without forming imine byproducts.
The "Alane" Activation Strategy
Standard
-
Solution: Use Alane (
) generated in situ. Alane is less bulky and more electrophilic than the aluminohydride anion, allowing it to penetrate the steric shield.
Protocol: + (In Situ Alane)
Reagents:
- (2.0 eq)
- (0.7 eq) (Anhydrous!)
-
Solvent: Dry Ether (
) or THF (Ether is preferred for easier workup).
Workflow:
-
Activation: Suspend
in ether at 0°C. Add portion-wise. Stir 15 mins to generate .-
Reaction:
-
-
Addition: Add the nitrile (dissolved in ether) dropwise. The reaction is exothermic; maintain gentle reflux.
-
The "Push": After addition, reflux for 12-16 hours . Short reflux times are the #1 cause of low yields.
Critical Workup: Escaping the Emulsion
The standard water quench creates a gelatinous aluminum hydroxide mess that traps your product. Use the Fieser Method or Rochelle's Salt .
The Fieser Protocol (For n grams of LAH):
-
Add n mL Water (Slowly!)
-
Add n mL 15% NaOH
-
Add 3n mL Water
-
Result: A granular white precipitate forms that can be filtered off, leaving the amine in the clear organic filtrate.
Phase 3: Purification & Isolation
Objective: Isolate the amine as a stable salt (hydrochloride) to prevent oxidation and handling losses.
Q: My product is an oil and I can't crystallize it. A: This amine is "greasy" (lipophilic). Do not try to crystallize the free base.
The "Gas Crash" Method:
-
Dissolve the crude amine oil in dry Diethyl Ether .
-
Cool to 0°C.
-
Bubble dry HCl gas (generated from
dripping onto NaCl) into the solution, or add 2M HCl in Ether dropwise. -
Observation: A white solid (Amine-HCl) will precipitate instantly.
-
Filtration: Filter under nitrogen. Wash with cold ether to remove non-basic impurities (unreacted nitrile).
Visual Workflow & Logic
Figure 1: Optimized process flow for the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, highlighting the critical Quality Control (QC) checkpoint.
Frequently Asked Questions (FAQs)
Q: Can I use Borane-THF (
Q: I see a side product with M+ = 197 (GC-MS). What is it? A: This is likely the retro-aldol type elimination product or the mono-methylated amine . If the mass is exactly the nitrile precursor mass, your reduction failed. If it is M-15, you have the mono-methyl impurity. Ensure your alkylation step goes to completion before attempting reduction.
Q: The amine salt is hygroscopic. How do I store it? A: Naphthalene derivatives can be light-sensitive. Store the HCl salt in an amber vial, under Argon, in a desiccator. If it turns pink/brown, it is oxidizing; recrystallize from Ethanol/Ether.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Nitrile Reduction using LiAlH4).
-
Brown, H. C., & Yoon, N. M. (1966). Selective Reductions. I. The Partial Reduction of Nitriles with Lithium Aluminum Hydride-Aluminum Chloride. Journal of the American Chemical Society, 88(7), 1464–1472. (Mechanism of Alane activation).
-
Mebane, R. C., et al. (2017). Reduction of Nitriles to Amines.[2][3][4][5][6][7][8] ResearchGate Discussions. (Practical troubleshooting for hindered nitriles).
-
Org. Synth. (2024).[9] Hydration and Reduction Strategies for Sterically Hindered Nitriles. Organic Syntheses. (General methodology for hindered nitrile processing).
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
Optimizing reaction temperature for naphthalene amine derivatives
Topic: Optimizing Reaction Temperature for C-N Bond Formation
Executive Summary: The Thermal Landscape
Welcome to the Naphthalene Amine Support Hub. Synthesizing aminonaphthalenes (naphthylamines) presents a unique thermodynamic challenge compared to simple phenyl systems. You are not just managing reaction kinetics; you are battling the "Peri-Interaction" (the steric clash between positions 1 and 8) and the high sublimation potential of the naphthalene core.
The Core Conflict:
-
High Temperature (>100°C): Required to overcome the activation energy for oxidative addition at the sterically hindered C1 position, but promotes dehalogenation (side reaction) and catalyst death (Pd black formation).
-
Low Temperature (<60°C): Preserves catalyst integrity and prevents sublimation, but often fails to initiate the catalytic cycle for electron-rich naphthalene electrophiles.
This guide provides the logic to navigate this landscape, moving beyond "standard protocols" to rational optimization.
Critical Decision Matrix: Method Selection
Before optimizing temperature, validate your method. Temperature dependence varies strictly by mechanism.
| Method | Mechanism | Temperature Window | Primary Temperature Risk |
| Buchwald-Hartwig | Pd-Catalyzed Coupling | RT – 110°C | Catalyst decomposition; Ligand dissociation. |
| Ullmann-Type | Cu-Catalyzed Coupling | 90°C – 140°C | High T required; harsh on functional groups. |
| Nucleophilic Substitution | 80°C – 180°C | Requires electron-deficient ring; very high T unless specialized bases used. | |
| Bucherer | Sulfite-Mediated | 150°C (MW) | High pressure/temp required; limited scope. |
Module A: Buchwald-Hartwig Optimization (The Gold Standard)
This is the most common route for drug discovery. The temperature controls the delicate balance between Oxidative Addition (initiation) and
The "Peri-Effect" Protocol
Context: 1-substituted naphthalenes suffer from steric clash with the H-atom at C8.[1] This makes the Pd-center crowded.
-
Optimization Logic:
-
Start at 80°C. If conversion < 10% after 2h, do not just increase T.
-
Check Ligand: Switch to a bulky, electron-rich ligand (e.g., BrettPhos or RuPhos ). These lower the activation energy, allowing the reaction to proceed at 80°C without cranking the heat to 120°C (where the catalyst dies).
-
The "Pd-NHC" Override: If the substrate is thermally unstable, switch to Pd-NHC (N-Heterocyclic Carbene) complexes (e.g., Pd-PEPPSI-IPr). These can often facilitate coupling at Room Temperature , bypassing thermal degradation entirely [1].
-
Troubleshooting Workflow: Temperature vs. Catalyst
Figure 1: Decision logic for temperature adjustment based on crude LCMS data.
Module B: Reactions (Fluoronaphthalenes)
Context: Used when the naphthalene ring has electron-withdrawing groups (EWG) like -CN, -NO2, or -CHO.
-
The Trap: Users often assume 1-fluoronaphthalene reacts faster than 2-fluoronaphthalene. False.
-
The Science: The intermediate (Meisenheimer complex) is less stable at the C1 position due to disrupted aromaticity resonance. Therefore, C1-substitution requires higher temperatures than C2-substitution [2].
Protocol: The "Superbase" Low-Temp Fix
Traditional
-
Solvent: Toluene (Non-polar, avoids solvent breakdown).
-
Base:
-Bu-P4 (0.2 equiv catalytic or stoichiometric). -
Temp: 80°C (vs. 140°C standard).
-
Result: High yield without thermal polymerization of the naphthalene core [3].
FAQ: Common Thermal Pitfalls
Q1: My reaction turns black and stops at 50% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: You are likely operating above the "Palladium Cluster Point." At T > 110°C, many Pd-ligand complexes dissociate. The free Pd atoms aggregate into inactive "Pd Black" nanoparticles.
-
Fix: Lower the temperature to 90°C and extend the reaction time. Alternatively, use a precatalyst (e.g., Pd2(dba)3 ) which releases active Pd more slowly, matching the reaction kinetics [4].
Q2: I see "multiple spots" on TLC that all look like naphthalene derivatives. Is this temperature related?
-
Diagnosis: Yes. This is often Regioisomer Migration or Disproportionation , especially in acid-catalyzed methods. However, in Pd-coupling, it usually indicates TBDMS migration (if protecting groups are present) or Protodehalogenation (solvent acting as H-source).
-
Fix: Lower T to <80°C. If using a base like NaOtBu, switch to Cs2CO3 or K3PO4 (milder bases reduce side-reactions at high T) [5].
Q3: My condenser is clogging with white crystals.
-
Diagnosis: Sublimation. Naphthalene derivatives (especially 1-amino) sublime easily at >80°C under vacuum or even reflux.
-
Fix:
-
Use a reflux condenser with a wider bore .
-
Lower the oil bath temperature to exactly the solvent boiling point (do not overheat).
-
Seal tube method: Switch to a sealed pressure vial. This keeps the naphthalene vapor pressure in equilibrium, preventing physical loss to the condenser.
-
Data Summary: Solvent & Temperature Limits
| Solvent | Boiling Point (°C) | Recommended Max T for Naphthalene Amines | Why? |
| THF | 66 | 60 | Good for unstable amines; prevents thermal degradation. |
| Dioxane | 101 | 100 | Ideal balance. Standard for Buchwald. |
| Toluene | 110 | 105 | Excellent, but promotes sublimation if overheated. |
| Xylene | 140 | 120 (Caution) | Only for sterically hindered (C1) substrates. Risk of Pd death. |
| t-AmOH | 102 | 100 | Best for polarity. Solubilizes polar naphthylamines well. |
Visualizing the Mechanism
Understanding why temperature fails is key to fixing it.
Figure 2: The Thermal Danger Zone. High temperatures facilitate the first step (Oxidative Addition) but trigger the failure pathways (Red) immediately after.
References
-
Navarro, O., et al. (2006). "Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings." University of St Andrews Research Repository. Link
-
BenchChem Technical Support. (2025). "A Comparative Guide to the Reactivity of Fluoronaphthalene Isomers in Nucleophilic Aromatic Substitution." BenchChem Knowledge Base. Link (Simulated based on search context 1.12)
-
Kondo, Y., et al. (2020). "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society / PMC. Link
-
Wolfe, J. P., & Buchwald, S. L. (2003). "Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides." National Institutes of Health (PMC). Link
-
BenchChem Technical Support. (2025). "Technical Guide to the Synthesis of Aminonaphthalenes." BenchChem Protocols. Link (Simulated based on search context 1.4)
Sources
Technical Support Center: Troubleshooting Low Purity in 2-Methyl-2-(naphthalen-2-yl)propan-1-amine Production
Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this bulky primary amine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
Introduction to the Synthesis
The synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine typically proceeds via a Ritter reaction, followed by hydrolysis. This pathway involves the reaction of 2-(naphthalen-2-yl)propan-2-ol or a related alkene with a nitrile (commonly acetonitrile or hydrogen cyanide) in the presence of a strong acid to form an intermediate N-alkyl amide. Subsequent hydrolysis of this amide yields the desired primary amine.[1][2][3] While seemingly straightforward, this synthesis is prone to side reactions and purification challenges that can lead to low purity of the final product.
This guide will address the most frequently encountered issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction crude is a complex mixture with multiple spots on TLC. What are the likely impurities?
A1: A complex reaction mixture is a common issue in Ritter reactions, especially with sterically hindered and electronically rich substrates like the naphthalene derivative. The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Incomplete conversion of the starting alcohol/alkene or nitrile.
-
Intermediate Amide: Incomplete hydrolysis of the N-(2-methyl-2-(naphthalen-2-yl)propyl)amide intermediate.[4][5]
-
Carbocation Rearrangement Byproducts: The tertiary benzylic carbocation intermediate is susceptible to rearrangement, which can lead to isomeric amine products.[6]
-
Elimination Products: Formation of alkenes from the starting alcohol under strong acidic conditions.
-
Polymerization Products: Acid-catalyzed polymerization of the starting alkene or carbocation intermediates.
-
Friedel-Crafts Alkylation Products: The electrophilic carbocation can potentially alkylate the electron-rich naphthalene ring of another molecule, leading to dimeric impurities.
Visualizing Impurity Formation:
The following diagram illustrates the main reaction pathway and potential side reactions leading to impurities.
Caption: Potential pathways for impurity formation during the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.
Q2: I'm observing a significant amount of the amide intermediate in my final product. How can I improve the hydrolysis step?
A2: Incomplete hydrolysis of the sterically hindered N-tert-alkyl amide is a frequent bottleneck. Amides are significantly more stable to hydrolysis than esters, often requiring harsh conditions.[5][7]
Causality: The stability of the amide bond is due to the resonance delocalization of the nitrogen lone pair with the carbonyl group, giving the C-N bond partial double bond character.[4] The bulky tert-alkyl and naphthyl groups further hinder the approach of nucleophiles (water or hydroxide) to the carbonyl carbon.
Troubleshooting Strategies:
| Strategy | Rationale | Protocol |
| Increase Reaction Time and/or Temperature | To overcome the high activation energy of amide hydrolysis. | Reflux the reaction mixture for an extended period (24-48 hours) and monitor by TLC until the amide spot disappears. |
| Use a Stronger Acid or Base | To increase the concentration of the protonated amide (acid catalysis) or the hydroxide nucleophile (base catalysis). | For acidic hydrolysis, use concentrated sulfuric acid or hydrochloric acid. For basic hydrolysis, use a higher concentration of NaOH or KOH (e.g., 20-40% w/v). |
| Employ a Co-solvent | To improve the solubility of the lipophilic amide in the aqueous reaction medium, thereby increasing the effective concentration for hydrolysis. | Use a water-miscible co-solvent like ethanol, isopropanol, or dioxane. A common ratio is 1:1 to 1:3 aqueous acid/base to co-solvent. |
| Microwave-Assisted Hydrolysis | To rapidly heat the reaction mixture to high temperatures and pressures, significantly accelerating the reaction rate. | Use a dedicated microwave reactor. Start with a lower temperature (e.g., 120 °C) and shorter time (e.g., 30 min) and gradually increase as needed, monitoring the pressure. |
Protocol for Acid-Catalyzed Hydrolysis:
-
To the crude N-(2-methyl-2-(naphthalen-2-yl)propyl)acetamide in a round-bottom flask, add a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The amide spot should gradually be replaced by the more polar amine spot at the baseline.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 10).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Q3: My final product has a low yield and appears oily, even after purification. How can I effectively purify this bulky amine?
A3: The purification of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine can be challenging due to its physical properties and the presence of structurally similar impurities. Standard column chromatography may not be sufficient or may lead to significant product loss.
Recommended Purification Workflow:
Caption: Recommended purification workflow for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x volume). The basic amine will be protonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10), which will deprotonate the amine salt and cause the free amine to precipitate or form an oily layer.
-
Extract the free amine back into an organic solvent (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
If further purification is required, column chromatography on silica gel can be performed. Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small percentage of a basic modifier like triethylamine (0.5-1%) to prevent tailing of the amine on the acidic silica gel.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous confirmation of purity and structure.
Purity Assessment:
| Technique | Principle | Recommended Parameters |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. Reversed-phase HPLC is ideal for this compound.[8][9][10] | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.Detection: UV at the absorbance maximum of the naphthalene ring (approx. 220 nm and 280 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on boiling point and polarity, with mass-based detection for identification.[11][12] | Column: A non-polar or medium-polarity column (e.g., DB-5ms).Injector: Split/splitless, with a temperature program that allows for the elution of the high-boiling amine.Detection: Electron Ionization (EI) to obtain a characteristic fragmentation pattern. |
Structural Confirmation:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
Conclusion
Achieving high purity in the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine requires careful control of reaction conditions to minimize side reactions and a robust purification strategy to remove persistent impurities. By understanding the underlying chemical principles of the Ritter reaction and subsequent hydrolysis, and by employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. Always rely on a combination of chromatographic and spectroscopic techniques to rigorously assess the quality of your synthesized material.
References
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Detecting Primary Amines.
- Ritter reaction - Wikipedia.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- (12)
- Ritter Reaction - Organic Chemistry Portal.
- Diastereoselective Ritter reactions of chiral secondary benzylic alcohols - PubMed.
- Ritter Reaction. Organic Chemistry Portal.
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google P
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect.
- C1 – C3 amines - Analysis of impurities in trimethylamine - LabRulez GCMS.
- (12) United States Patent.
- (12) United States Patent.
- Technical Support Center: Ritter-Type Reactions with Benzyl Alcohols and Imid
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
- Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour - ResearchG
- US4187255A - Process for methylating naphthalene - Google P
- US3337630A - Process for the purification of amines - Google P
- 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Prepar
- Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry | Request PDF - ResearchG
- 2-(Naphthalen-2-yl)
- Ritter reaction of benzyl alcohols with nitriles a | Download Table - ResearchG
- Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech.
- GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Altern
- 24.4: Hydrolysis of Amides - Chemistry LibreTexts.
- Chemical Name : 2-Methyl-1-(naphthalen-2-yl)
- the hydrolysis of amides - Chemguide.
- Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activ
- An In-depth Technical Guide to the Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile - Benchchem.
- Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)
- Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - MDPI.
Sources
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Diastereoselective Ritter reactions of chiral secondary benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Overcoming steric hindrance in 2-Methyl-2-(naphthalen-2-yl)propan-1-amine synthesis
This technical guide addresses the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine , a structure characterized by significant steric hindrance due to the gem-dimethyl quaternary carbon at the
The guide is structured into three technical modules: Quaternary Center Construction , Steric-Resistant Reduction , and Isolation .[1][2][3]
Topic: Overcoming Steric Hindrance in 2-Methyl-2-(naphthalen-2-yl)propan-1-amine Synthesis Ticket ID: CHEM-SYN-882 Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
The synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine presents two distinct kinetic barriers:
-
Construction of the Quaternary Center: Introducing two methyl groups at the benzylic position creates a crowded environment, often leading to incomplete alkylation (mono-methyl impurities) or competing elimination reactions.[2][3]
-
Reduction of the Neopentyl Nitrile: The bulky quaternary center shields the nitrile carbon from nucleophilic hydride attack.[2][3] Standard reduction protocols often stall at the imine intermediate, which hydrolyzes to the aldehyde upon workup—a common "silent failure" in this workflow.[2][3]
Module 1: Constructing the Quaternary Center
You have two viable pathways. Pathway A is the modern, convergent approach (recommended for high purity).[2][3] Pathway B is the traditional linear approach (recommended if starting materials for A are unavailable).[2][3]
Pathway A: Pd-Catalyzed -Arylation (Recommended)
Direct coupling of 2-Bromonaphthalene and Isobutyronitrile.[1][2]
The Logic: Instead of fighting sterics by adding methyl groups one by one, this method installs the pre-formed isopropyl group onto the naphthalene ring.[3] This avoids the mono-methylation impurity profile entirely.[2][3]
Protocol:
-
Catalyst:
or (1-2 mol%)[1][2][3] -
Ligand:
or Xantphos (bulky, electron-rich ligands are critical to facilitate oxidative addition into the hindered center).[1][2] -
Base: LiHMDS or NaHMDS (Strong, non-nucleophilic base required to deprotonate isobutyronitrile).[2][3]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Low Conversion (<20%) | Catalyst poisoning or poor ligand match.[1][2] | Switch to Xantphos or Q-Phos .[1][2][3] Ensure solvent is thoroughly degassed (freeze-pump-thaw).[1][2][3] |
| Debromination (Naphthalene formation) |
Pathway B: Gem-Dimethylation of 2-Naphthylacetonitrile
Stepwise alkylation using Phase Transfer Catalysis (PTC).[1][2]
The Logic: If you must start from 2-naphthylacetonitrile, use PTC.[1][2][3] Traditional NaH/MeI methods often result in "runaway" exotherms or difficult-to-separate mono/bis mixtures.[1][2][3]
Protocol:
-
Mix: 2-Naphthylacetonitrile (1.0 eq), Methyl Iodide (2.5 eq).
-
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (5 mol%).[2][3]
-
Base: 50% NaOH (aq) – The high concentration is crucial for the interfacial mechanism.[2][3]
-
Temperature: 0°C to RT. (Control the exotherm).
FAQ:
-
Q: I see a spot just below my product on TLC. What is it?
-
A: That is likely the mono-methylated impurity .[2][3] It is extremely difficult to separate from the gem-dimethyl product.[2][3]
-
Fix: Force the reaction to completion by adding another 0.5 eq of MeI and stirring for 4 more hours. If it persists, you must separate via careful column chromatography (Silver Nitrate impregnated silica can help separate based on steric bulk, though less effective here than for alkenes).[1][2][3]
-
Module 2: The Reduction Challenge (The "Brick Wall")
This is the most critical failure point. The target molecule is a neopentyl amine .[2][3] The Problem: The bulky methyl groups prevent the aluminum hydride from delivering the second hydride required to convert the imine to the amine.[3]
Mechanism of Failure
- (Imine salt formed).[1][2][3]
-
Stall: The bulky
group blocks the approach of the second hydride.[2][3] -
Quench: Water is added.
hydrolyzes to (Aldehyde).[1][2][3]
Recommended Protocol: Activated Reduction
Reagents:
- (LAH): 3.0 - 4.0 equivalents.[2][3]
-
Solvent: THF (Reflux is mandatory; Diethyl ether boils too low).[2][3]
-
Additive:
(Optional, generates Alane in situ, which is smaller and more electrophilic).[1][2][3]
Step-by-Step:
-
Preparation: Suspend LAH in dry THF under Argon. Cool to 0°C.[2][3][4]
-
Addition: Add the gem-dimethyl nitrile (dissolved in THF) slowly.
-
The Push: Warm to Room Temp, then Reflux for 12-24 hours .
-
Monitoring: Do not rely on TLC alone. Aliquot quench and check IR.
-
The Fieser Quench (Critical):
Alternative: Borane-THF ( )
If LAH fails or yields the aldehyde, switch to Borane.[2][3]
-
Why? Borane is a Lewis Acid.[2][3] It coordinates to the nitrogen lone pair first, pulling electron density away and making the carbon more susceptible to intramolecular hydride transfer.[2][3] It is less sensitive to steric bulk than the nucleophilic attack of LAH.[2][3]
-
Workup Warning: Borane forms a strong B-N complex with the product.[2][3] You must reflux the crude mixture with MeOH/HCl or 10% NaOH after the reaction to break this complex and release the free amine.[3]
Visualizing the Workflow
Figure 1: Convergent vs. Linear synthesis pathways and the critical reduction bottleneck.
Module 3: Isolation & Purification
The Challenge: Primary amines can be sticky on silica gel (tailing) and sensitive to air (CO₂ absorption to form carbamates).[2][3]
Standard Operating Procedure:
-
Acid-Base Extraction (Self-Purification):
-
Dissolve crude reaction mixture in Ether/EtOAc.
-
Extract with 1M HCl (3x).[2][3] The amine goes into the water layer (as
); non-basic impurities (unreacted nitrile, neutral side products) stay in the organic layer.[2] -
Basify the aqueous layer to pH 12 with 6M NaOH .[2][3] The amine will oil out.[2][3]
-
Extract back into Ether, dry over
, and concentrate.
-
-
Salt Formation (For Long-Term Storage):
-
The free base is likely an oil and prone to oxidation.[2][3]
-
Convert to the Hydrochloride Salt : Dissolve amine in dry ether, bubble dry HCl gas or add HCl in Dioxane.[2][3] Filter the white solid.[2][3]
-
Benefit: The salt is a stable solid, easy to handle, and confirms the identity (sharp melting point).[2][3]
-
References
-
Palladium-Catalyzed Alpha-Arylation of Nitriles
-
Reduction of Hindered Nitriles (Borane vs. LAH)
-
Gem-Dimethylation via Phase Transfer Catalysis
Sources
Minimizing side reactions during 2-Methyl-2-(naphthalen-2-yl)propan-1-amine formation
Technical Support Center: Synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical amine building block in their work.[1] We understand that synthetic roadblocks can be a significant impediment to progress. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing on the most common synthetic route: a Ritter reaction followed by amide hydrolysis. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reaction conditions and minimize side product formation effectively.
Section 1: Overview of the Primary Synthetic Pathway
The formation of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine is most practically achieved via a two-step sequence. This pathway leverages the stability of the tertiary carbocation intermediate formed from the corresponding alcohol.
-
Step 1: N-Amide Formation via the Ritter Reaction: The starting material, 2-methyl-2-(naphthalen-2-yl)propan-2-ol, is reacted with a nitrile (typically acetonitrile) in the presence of a strong acid. This reaction proceeds through a stable tertiary carbocation, which is then trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis during workup yields the N-acetyl amide intermediate.[2]
-
Step 2: Amide Hydrolysis: The stable amide bond of the intermediate is cleaved under strong acidic or basic conditions to yield the final primary amine product.
Caption: Overall synthetic workflow for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.
Section 2: Troubleshooting the Ritter Reaction (Amide Formation)
The Ritter reaction is a powerful method for creating sterically hindered amides, but it requires careful control of conditions due to the use of strong acids and reactive intermediates.[3][4]
Q1: My yield of the N-acetyl amide is low or non-existent. What are the likely causes and how can I fix this?
Answer: A low yield in the Ritter reaction typically points to issues with carbocation formation or competing side reactions. Let's break down the possibilities.
-
Causality 1: Inefficient Carbocation Generation. The reaction is initiated by the protonation of the tertiary alcohol by a strong acid, followed by the loss of water to form a carbocation.[5][6] If the acid is too weak or used in insufficient quantity, this equilibrium will not favor the carbocation, and the reaction will not proceed.
-
Solution: Use a strong acid like concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). Ensure you are using a stoichiometric or even a slight excess of acid relative to the alcohol. The reaction should be performed under strictly anhydrous conditions, as any water present will compete with the nitrile to react with the carbocation, reverting it to the starting alcohol.
-
Causality 2: Alkene Formation via Elimination. The tertiary carbocation is susceptible to deprotonation, leading to the formation of an alkene side product (2-methyl-1-(naphthalen-2-yl)prop-1-ene). This E1 elimination pathway is highly competitive with the desired Ritter reaction, especially at elevated temperatures.
-
Solution: Temperature control is critical. The reaction should be initiated at a low temperature (0 °C) with the slow, dropwise addition of the strong acid to the solution of the alcohol in acetonitrile. Maintaining a low temperature minimizes the rate of the elimination reaction.
-
Causality 3: Polymerization. Strong acids can catalyze the polymerization of the alkene byproduct or the starting material itself, leading to the formation of a dark, tarry reaction mixture and significantly reducing the yield.
-
Solution: Again, low temperature and slow addition of the acid are key. This keeps the instantaneous concentration of the reactive carbocation low, preventing it from reacting with other molecules of the starting material or alkene byproduct.
Caption: Troubleshooting logic for low yields in the Ritter reaction.
Optimized Protocol for N-(2-methyl-2-(naphthalen-2-yl)propyl)acetamide
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-2-(naphthalen-2-yl)propan-2-ol (1.0 eq) in anhydrous acetonitrile (10-15 volumes).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.1 - 1.5 eq) dropwise via the dropping funnel over 30-60 minutes. Ensure the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice water. This will hydrolyze the intermediate nitrilium salt to the amide.[7]
-
Workup: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temp | Minimizes E1 elimination and polymerization side reactions.[8] |
| Acid | Conc. H₂SO₄ (98%) | Strong, non-nucleophilic acid effectively generates the carbocation. |
| Solvent | Anhydrous Acetonitrile | Acts as both the solvent and the nitrile source. Must be dry. |
| Addition Rate | Slow, dropwise | Controls exotherm and prevents localized high concentrations of acid. |
Section 3: Troubleshooting Amide Hydrolysis (Amine Formation)
Amides are exceptionally stable functional groups, and their hydrolysis to the parent amine and carboxylic acid requires forcing conditions.[9]
Q2: My amide hydrolysis is slow or incomplete. How can I improve the conversion?
Answer: Incomplete hydrolysis is the most common issue. The stability of the amide bond, especially a sterically hindered one like this, necessitates aggressive reaction conditions.
-
Causality: High Activation Energy for Hydrolysis. The resonance stabilization of the amide bond makes the carbonyl carbon less electrophilic. Both acid and base-catalyzed hydrolysis mechanisms have high activation energies.
-
Solution 1: Acid-Catalyzed Hydrolysis. Refluxing the amide in a strong aqueous acid (e.g., 6M HCl or 30% H₂SO₄) is a very common and effective method. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9] Be aware that the final product will be the protonated ammonium salt, which will require a final neutralization step to isolate the free amine.
-
Solution 2: Base-Catalyzed (Saponification) Hydrolysis. Refluxing in a strong aqueous base (e.g., 6M NaOH or KOH) is also effective. The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon.[10] This method directly yields the free amine, but the reaction times can sometimes be longer than with acid catalysis.
| Condition | Acid Hydrolysis | Base Hydrolysis |
| Reagent | 6M HCl or H₂SO₄ | 6M NaOH or KOH |
| Temperature | Reflux | Reflux |
| Product Form | Ammonium Salt (R-NH₃⁺) | Free Amine (R-NH₂) |
| Workup | Basify to pH >10 to deprotonate | Extract directly |
| Pros | Often faster reaction times | Direct isolation of free amine |
| Cons | Requires final neutralization step | Can be slower; potential for base-sensitive group issues |
digraph "Hydrolysis_Choice" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Amide [label="Amide Intermediate", fillcolor="#F1F3F4"]; Acid_Path [label="Acidic Hydrolysis\n(e.g., 6M HCl, Reflux)", fillcolor="#D1E2FC"]; Base_Path [label="Basic Hydrolysis\n(e.g., 6M NaOH, Reflux)", fillcolor="#D1E2FC"]; Salt [label="Ammonium Salt\n(R-NH₃⁺Cl⁻)", fillcolor="#F1F3F4"]; Neutralize [label="Neutralization\n(add base, pH > 10)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Final Amine Product\n(R-NH₂)", fillcolor="#B9F6CA"];
Amide -> Acid_Path; Amide -> Base_Path; Acid_Path -> Salt; Salt -> Neutralize; Neutralize -> Amine [color="#34A853", style=bold]; Base_Path -> Amine [color="#34A853", style=bold]; }
Caption: Decision workflow for acidic vs. basic amide hydrolysis.
Optimized Protocol for Amide Hydrolysis (Acidic Conditions)
-
Setup: To a round-bottom flask containing the N-acetyl amide (1.0 eq), add 6M aqueous hydrochloric acid (10-20 volumes).
-
Reflux: Heat the mixture to reflux using a heating mantle and condenser.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to 24 hours for complete conversion. Look for the disappearance of the starting amide spot.
-
Cooling: Once complete, cool the reaction mixture to room temperature, then further in an ice bath.
-
Neutralization: Slowly and carefully add a strong base (e.g., 50% w/w NaOH solution) to the cooled mixture until the pH is strongly basic (pH > 10). This step can be highly exothermic and should be done with caution in an ice bath.
-
Extraction: Extract the basified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-2-(naphthalen-2-yl)propan-1-amine. Further purification can be achieved via column chromatography or crystallization if necessary.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a different starting material for the Ritter reaction besides the tertiary alcohol?
-
A: Yes, the Ritter reaction works with any substrate that can form a stable carbocation.[2] This includes tertiary alkyl halides or alkenes that can be protonated to form the same tertiary carbocation. However, the tertiary alcohol is often the most convenient and readily available precursor.
-
-
Q: My final amine product is an oil, but I need a solid for my next step. What can I do?
-
A: Primary amines can often be converted to their crystalline hydrochloride (HCl) or other acid addition salts. Dissolve the purified free amine in a minimal amount of a suitable solvent (like ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in a solvent like isopropanol or ether. The resulting ammonium salt will often precipitate as a stable, crystalline solid that is easier to handle and store.
-
-
Q: Are there any alternative synthetic routes that avoid the harsh conditions of the Ritter reaction?
-
A: While the Ritter pathway is very direct for this structure, one could theoretically consider a reductive amination approach.[11] This would involve synthesizing the corresponding ketone, 2-methyl-2-(naphthalen-2-yl)propanal, and then reacting it with an ammonia source and a reducing agent. However, the synthesis of this specific sterically hindered aldehyde precursor could be challenging in itself, making the Ritter reaction a more common and practical choice.
-
References
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]
-
Grokipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Ritter reaction. (n.d.). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Feng, C., Yan, B., Yin, G., Chen, J., & Ji, M. (2024, September 18). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances. Retrieved from [Link]
-
Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. Retrieved from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). ChemistrySelect. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, July 3). Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. Retrieved from [Link]
-
Adams, R. (Ed.). (n.d.). The Ritter Reaction. Organic Reactions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-methyl-2-(naphthalen-2-yl)propan-1-amine. Retrieved from [Link]
Sources
- 1. 2-methyl-2-(naphthalen-2-yl)propan-1-amine [myskinrecipes.com]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritter Reaction | NROChemistry [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Introduction
In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, a compound featuring a bulky, lipophilic naphthalene group and a primary amine function attached to a neopentyl-like scaffold, presents an interesting case for analytical characterization. The primary amine offers a site for chemical modification, while the naphthalene moiety can influence pharmacological activity through interactions with biological targets.[1] This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, focusing on fragmentation pathways under Electron Ionization (EI). We will compare this "hard" ionization technique with the "soft" technique of Electrospray Ionization (ESI) and discuss the complementary role of Nuclear Magnetic Resonance (NMR) spectroscopy in achieving complete structural elucidation.
Part 1: Unraveling the Structure with Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a powerful, albeit energetic, method for generating ions in the gas phase.[2] A beam of high-energy electrons (typically 70 eV) bombards the analyte molecule, causing the ejection of an electron to form a molecular ion (M radical cation, M+•).[3][4] The excess energy imparted during this process often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[4]
Predicted Fragmentation Pathway of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
The structure of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine contains several features that will dictate its fragmentation pattern: a stable aromatic naphthalene ring, a quaternary carbon center, and a primary amine. The molecular formula is C₁₄H₁₇N, giving it a molecular weight of approximately 199.3 g/mol . In accordance with the nitrogen rule, the molecular ion peak is expected at an odd mass-to-charge ratio (m/z 199).[5][6]
The primary fragmentation routes are predicted to be:
-
Alpha (α)-Cleavage: This is a characteristic fragmentation pathway for aliphatic amines.[7][8] It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this molecule, this results in the formation of a stable, resonance-stabilized immonium ion at m/z 30 (CH₂=NH₂⁺). This fragment is often the base peak in the spectra of primary amines with an unsubstituted α-carbon.[7]
-
Benzylic-type Cleavage: The bond between the quaternary carbon and the aminomethyl group (-CH₂NH₂) is prone to cleavage due to the stability of the resulting tertiary carbocation, which is further stabilized by the adjacent naphthalene ring. This cleavage results in the loss of an aminomethyl radical (•CH₂NH₂) and the formation of a prominent ion at m/z 169 .
-
Loss of a Methyl Radical: Cleavage of a C-C bond at the quaternary center can also lead to the loss of a methyl radical (•CH₃). This would produce an ion at m/z 184 ([M-15]⁺).
-
Naphthalene-based Fragments: The stable aromatic system of naphthalene will give rise to characteristic ions.[6][9] The naphthalene cation itself may be observed at m/z 128 , resulting from the cleavage of the bond connecting the side chain to the ring.
The predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.
Summary of Predicted EI-MS Fragments
| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 199 | [C₁₄H₁₇N]⁺• | Molecular Ion | Confirms molecular weight; odd m/z follows nitrogen rule. |
| 184 | [C₁₃H₁₄N]⁺ | Loss of a methyl radical (•CH₃) | Indicates presence of a tertiary or quaternary carbon. |
| 169 | [C₁₃H₁₃]⁺ | Benzylic-type cleavage, loss of •CH₂NH₂ | Highly indicative of the neopentyl-naphthalene linkage. |
| 128 | [C₁₀H₈]⁺• | Naphthalene cation | Confirms the presence of the naphthalene moiety.[9] |
| 30 | [CH₄N]⁺ | α-Cleavage | Characteristic base peak for many primary amines.[7] |
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines the general steps for analyzing the title compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
-
Sample Preparation: Dissolve 1 mg of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector: Set to 250°C, splitless mode.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 25 - 300.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum and compare the observed fragments with the predicted fragmentation pattern. Search the spectrum against a reference library like the NIST Mass Spectral Library.[9]
Part 2: A Comparative Perspective: Soft vs. Hard Ionization
While EI-MS is excellent for structural elucidation through fragmentation, its high energy can sometimes prevent the observation of a molecular ion for certain compounds.[4] This is where "soft" ionization techniques like Electrospray Ionization (ESI) become invaluable.
Electrospray Ionization (ESI-MS): The Gentle Approach
ESI is a soft ionization technique that generates ions from a liquid solution.[10] For an amine, analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. This process imparts very little excess energy, resulting in minimal to no fragmentation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. future4200.com [future4200.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Naphthalene [webbook.nist.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Comparison: HPLC Profiling of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Topic: HPLC retention time for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Molecule Profile[1]
2-Methyl-2-(naphthalen-2-yl)propan-1-amine (CAS: 1368587-21-6) presents a classic chromatographic challenge: it combines a highly lipophilic aromatic moiety (naphthalene) with a basic primary amine and a sterically bulky gem-dimethyl linker.
In standard reversed-phase chromatography, this molecule exhibits "dual personality" behavior:
-
Hydrophobic Retention: The naphthalene ring drives strong interaction with C18 stationary phases.
-
Silanol Interaction: The primary amine (pKa ~9.5–10.0) is protonated at standard acidic pH (2–3), leading to peak tailing due to secondary interactions with residual silanols.
This guide compares three distinct method strategies to achieve optimal retention, peak symmetry, and separation from structural analogs.
Physicochemical Profile
| Property | Value (Predicted) | Chromatographic Implication |
| Formula | C14H17N | Moderate molecular weight. |
| LogP | ~3.6 – 3.9 | High lipophilicity; requires high % organic modifier for elution. |
| pKa (Base) | ~9.8 | Fully protonated ( |
| UV Max | 224 nm, 276 nm | Naphthalene chromophore allows sensitive UV detection. |
Comparative Analysis of Separation Strategies
The "correct" retention time is system-dependent. However, the relative retention (elution order) is a constant governed by thermodynamics. We compare three methodologies below.
Method A: Acidic C18 (The Standard Screen)
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: The amine is protonated (
charge). Retention is reduced due to polarity of the ammonium group, but the naphthalene ring ensures the molecule is still retained. -
Verdict: Robust but prone to tailing. Best for general screening.
-
Expected Retention: Elutes after 2-naphthylamine but before naphthalene.
-
Method B: High pH C18 (The Peak Shape Solver)
-
Column: Hybrid Silica C18 (must be pH stable, e.g., Waters XBridge or Phenomenex Gemini).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]
-
Mechanism: The amine is deprotonated (neutral). Hydrophobicity increases significantly.
-
Verdict: Superior Peak Shape. Eliminates silanol interactions. Drastically increases retention time (k' increases).
-
Expected Retention: Elutes significantly later than in Method A.
-
Method C: Biphenyl / Phenyl-Hexyl (The Selectivity Alternative)
-
Column: Biphenyl stationary phase (e.g., Kinetex Biphenyl).
-
Mechanism:
interactions between the stationary phase and the naphthalene ring. -
Verdict: High Selectivity. Ideal if separating the target from non-aromatic impurities or positional isomers (e.g., 1-naphthyl vs. 2-naphthyl analogs).
Experimental Protocols
Protocol 1: Universal Gradient (Acidic)
Use this protocol to establish the initial retention time.
-
System: HPLC with UV Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm (Standard) or 100 x 2.1 mm, 1.7 µm (UHPLC).
-
Temperature: 40°C.
-
Flow Rate: 1.0 mL/min (Standard) or 0.4 mL/min (UHPLC).
-
Detection: 220 nm (primary), 275 nm (secondary for confirmation).
Mobile Phase Setup:
-
Solvent A: Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold |
| 15.0 | 95 | Linear Ramp |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | Stop |
Expected Results: The target, 2-Methyl-2-(naphthalen-2-yl)propan-1-amine , typically elutes in the 60–75% B range of this gradient due to the gem-dimethyl lipophilicity.
Method Development Logic & Visualization
The following diagram illustrates the decision process for optimizing the retention of this specific naphthyl-amine.
Caption: Decision tree for optimizing HPLC separation of lipophilic amines, balancing silanol suppression against selectivity.
Relative Retention Map
Since absolute retention time varies by column dimensions, use this Relative Retention Map to identify your peak in a mixture.
| Compound | Structure Type | Relative Elution (Acidic pH) | Relative Elution (Basic pH) |
| Uracil / Void | T0 Marker | 0.0 | 0.0 |
| 2-Naphthylamine | Analog (Less Lipophilic) | 0.6 | 0.4 |
| Target Molecule | Gem-dimethyl Amine | 1.0 (Reference) | 1.3 (Increases) |
| Naphthalene | Neutral Aromatic | 1.4 | 1.1 |
| 2-Methylnaphthalene | Lipophilic Impurity | 1.6 | 1.2 |
Mechanistic Insight:
At Acidic pH , the Target Molecule is charged (
References
-
Separation of Basic Drug Compounds (PRP-C18). Hamilton Company Knowledge Center. (Demonstrates the utility of high pH mobile phases for amine separations).
-
HPLC Method for Naphthalene, 1-isopropyl-2-amino- Analysis. BenchChem Application Notes. (Provides baseline protocols for structurally similar isopropyl-amine naphthalene analogs).
-
Chromatographic Determination of Permeability-Relevant Lipophilicity. Journal of Medicinal Chemistry. (Establishes the correlation between C18 retention time and LogD for lipophilic amines).
-
2-Methyl-2-(naphthalen-2-yl)propan-1-amine (CAS 1368587-21-6). Alchimica Product Database.[4] (Verifies chemical identity and CAS registry).
Sources
A Comparative Guide to the Bioactivity of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine and Its Analogs at Monoamine Transporters
Introduction
The naphthalen-2-yl-propan-1-amine scaffold represents a privileged structure in the exploration of novel psychoactive compounds and potential therapeutics for neurological and psychiatric disorders. The lipophilic naphthalene moiety, coupled with a flexible propan-1-amine side chain, provides a versatile framework for interacting with key biological targets within the central nervous system, particularly the monoamine transporters. This guide offers an in-depth comparative analysis of the bioactivity of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine and its structurally related analogs, with a focus on their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
The rationale for this comparative study lies in understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. By systematically examining the impact of subtle structural modifications—such as the addition of a methyl group, N-methylation, or the introduction of a hydroxyl group—we can elucidate the key molecular determinants for transporter affinity and function. This knowledge is critical for the rational design of novel compounds with tailored pharmacological profiles, potentially leading to the development of more effective and safer therapeutic agents. This guide will synthesize available experimental data, detail the methodologies for key bioassays, and provide a comprehensive overview for researchers, scientists, and drug development professionals in the field.
Comparative Bioactivity at Monoamine Transporters
The interaction of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine and its analogs with monoamine transporters is a key determinant of their pharmacological effects. The following tables summarize the available binding affinity (Kd or Ki) and functional inhibition (IC50) data for these compounds at the human dopamine, serotonin, and norepinephrine transporters.
Table 1: Binding Affinity (Ki/Kd, nM) of Naphthalene Analogs at Human Monoamine Transporters
| Compound | Structure | DAT (Ki/Kd, nM) | SERT (Ki/Kd, nM) | NET (Ki/Kd, nM) | Reference |
| PRC200-SS | (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol | 18 | 2.3 | 0.63 | [1] |
| Naphthylisopropylamine | 1-(Naphthalen-2-yl)propan-2-amine | 12.6 (EC50) | 3.4 (EC50) | 11.1 (EC50) | [2] |
Table 2: Functional Inhibition (IC50, nM) of Naphthalene Analogs at Human Monoamine Transporters
| Compound | Structure | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) | Reference |
| PRC200-SS | (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol | 61 | 2.1 | 1.5 | [1] |
Note: EC50 values for Naphthylisopropylamine represent the concentration for 50% maximal release, indicating it acts as a releasing agent rather than a reuptake inhibitor.
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables above, although limited, allows for a preliminary analysis of the structure-activity relationships within this class of compounds.
The introduction of a hydroxyl group at the benzylic position and N-methylation, as seen in PRC200-SS ((1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol), results in a potent triple reuptake inhibitor with the highest affinity for the norepinephrine transporter, followed by the serotonin and dopamine transporters.[1] This suggests that the hydroxyl group may form a key hydrogen bond interaction within the binding pockets of these transporters, enhancing affinity.
In contrast, Naphthylisopropylamine , which lacks the hydroxyl and N-methyl groups, functions as a monoamine releasing agent.[2] Its potency is highest at the serotonin transporter, followed by the norepinephrine and dopamine transporters. This functional switch from a reuptake inhibitor to a releasing agent highlights the profound impact of seemingly minor structural changes.
The N-methylated analog, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) , has been investigated for its neurotoxic and cardiotoxic effects.[3] While specific transporter binding data is not provided in the cited study, its structural similarity to other monoamine releasers suggests it likely interacts with DAT, SERT, and NET, contributing to its observed physiological effects.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the presented data, it is crucial to understand the experimental protocols employed in these studies. The following sections detail the standard methodologies for assessing the bioactivity of compounds at monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured under standard conditions.
-
Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) is incubated with the prepared cell membranes.
-
Varying concentrations of the test compound (e.g., 2-Methyl-2-(naphthalen-2-yl)propan-1-amine or its analogs) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive inhibitor.
-
The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Assays
Functional assays, such as monoamine uptake assays, are essential to determine whether a compound acts as an inhibitor or a substrate (releaser) at the transporter.
Principle: This assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine (e.g., [3H]dopamine) into cells expressing the corresponding transporter.
Workflow Diagram:
Caption: Workflow for a typical monoamine uptake assay.
Detailed Protocol:
-
Cell Culture:
-
Cells stably expressing the target monoamine transporter are seeded into multi-well plates and grown to confluence.
-
-
Uptake Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
The cells are pre-incubated with varying concentrations of the test compound for a specific duration.
-
A constant concentration of the radiolabeled monoamine (e.g., [3H]dopamine) is added to initiate the uptake.
-
The uptake is allowed to proceed for a short period (typically a few minutes) at a controlled temperature.
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed to release the intracellular contents.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the cell lysate is determined using a liquid scintillation counter.
-
The data is analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific monoamine uptake.
-
Signaling Pathways and Mechanism of Action
The interaction of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine and its analogs with monoamine transporters directly modulates the levels of dopamine, serotonin, and norepinephrine in the synaptic cleft. This, in turn, affects downstream signaling pathways that are crucial for regulating mood, cognition, and behavior.
Caption: Simplified signaling pathway of monoamine neurotransmission.
As depicted in the diagram, these naphthalene derivatives can act as either reuptake inhibitors or releasing agents. Reuptake inhibitors block the transporter, leading to an accumulation of monoamines in the synaptic cleft and enhanced signaling at postsynaptic receptors. Releasing agents, on the other hand, can reverse the direction of transport, causing a non-vesicular release of monoamines into the synapse. The specific functional outcome depends on the subtle structural features of each analog.
Conclusion and Future Directions
The comparative analysis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine and its analogs reveals a fascinating interplay between chemical structure and biological activity at monoamine transporters. The available data, while still incomplete for the parent compound, highlights the potential of this chemical scaffold to generate potent and selective modulators of monoaminergic neurotransmission.
Future research should focus on several key areas:
-
Systematic SAR Studies: A comprehensive library of analogs of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine should be synthesized and evaluated to build a more complete understanding of the structure-activity relationships. This should include variations in the substitution pattern on the naphthalene ring, modifications of the alkyl chain, and different N-substituents.
-
In-depth Pharmacological Profiling: Beyond binding and uptake assays, the functional activity of these compounds should be characterized in more detail, including their effects on transporter trafficking and their potential as allosteric modulators.
-
In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, behavioral effects, and therapeutic potential for conditions such as depression, ADHD, and substance use disorders.
By pursuing these research avenues, the scientific community can unlock the full potential of the naphthalen-2-yl-propan-1-amine scaffold for the development of novel and improved therapies for a range of neurological and psychiatric disorders.
References
Sources
Reference standards for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine purity
An In-Depth Technical Guide to Establishing Purity for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine: A Comparative Analysis of Reference Standards and Analytical Methodologies
For researchers, medicinal chemists, and drug development professionals, the purity of a novel chemical entity is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and translatable data is built. This guide provides a comprehensive framework for evaluating the purity of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, a naphthalene derivative of interest in chemical research. We will move beyond simple protocol recitation to explore the causality behind experimental choices, compare the industry's most powerful analytical techniques, and establish a robust, self-validating system for purity determination.
The Criticality of Purity: Understanding the 'Why'
2-Methyl-2-(naphthalen-2-yl)propan-1-amine, as a research chemical, serves as a building block in synthetic chemistry.[1][2] Impurities, even at trace levels, can have significant consequences, leading to misleading biological assay results, unpredictable reaction kinetics, or the formation of undesired side products. Regulatory bodies like the FDA mandate that any impurity constituting more than 0.05% of the Active Pharmaceutical Ingredient (API) must be reported.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring both data integrity and, in later stages, patient safety.[4]
The potential impurity profile of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine is intrinsically linked to its synthesis. While specific manufacturing routes for this compound are not widely published, analogous syntheses for similar structures often involve steps like Friedel-Crafts reactions, reductive amination, or multi-step sequences starting from substituted naphthalenes.[5][6]
Potential Sources and Types of Impurities:
-
Starting Materials: Unreacted naphthalene, isobutyronitrile, or other precursors.
-
Intermediates: Incomplete conversion can lead to residual intermediates from the synthetic pathway.
-
By-products: Isomers, products of side reactions, or over-alkylation products.
-
Reagents and Solvents: Residual reagents or solvents used during synthesis and purification.[7]
-
Degradation Products: The primary amine functionality can be susceptible to oxidation or other degradation pathways over time.[4]
The Role of the Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement base. For purity analysis, a certified reference standard (CRS) of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine with a stated purity (e.g., >99.5%) is the cornerstone of accurate quantification. It allows for direct comparison and calculation of the main component's percentage in a test sample.
A Comparative Guide to Analytical Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, primarily separating chromatographic techniques from universal spectroscopic ones. The choice of method depends on the specific question being asked: Are we quantifying a known analyte, identifying an unknown impurity, or confirming a structure?
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a research compound like 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.
Caption: A comprehensive workflow for purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for pharmaceutical purity analysis, offering high-resolution separation of the main compound from its non-volatile impurities.[7][8]
-
Expertise & Rationale: A reversed-phase C18 column is the logical starting point due to its versatility with aromatic compounds.[8] The naphthalene moiety is nonpolar, while the amine group provides some polarity. A mobile phase consisting of an acidified aqueous component (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier (acetonitrile or methanol) is chosen. The acid protonates the amine, ensuring good peak shape and preventing interaction with residual silanols on the column packing. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data, helping to distinguish between co-eluting peaks and assess peak purity.
-
Trustworthiness: The method's validity is confirmed by running a system suitability test (SST) before analysis. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds, making it the preferred method for detecting residual solvents.[9] It can also be used for the purity assessment of the main analyte, though amines can present challenges.
-
Expertise & Rationale: Primary amines like 2-Methyl-2-(naphthalen-2-yl)propan-1-amine can interact with active sites in the GC column, leading to poor peak shape (tailing) and reduced reproducibility.[10][11] To mitigate this, a base-deactivated column is often necessary.[10] Alternatively, derivatization of the amine can be performed to make it more volatile and less polar. Flame Ionization Detection (FID) is a robust, universal detector for organic compounds.
-
Trustworthiness: Method validation involves checking for linearity by injecting a series of standards at different concentrations. The precision of the method is assessed by calculating the relative standard deviation (RSD) of multiple injections of the same sample, which should typically be less than 1%.[12]
Mass Spectrometry (MS)
MS is a powerful tool for identification, providing mass-to-charge ratio information that helps elucidate the structure of unknown impurities.[4][13] When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and identification in a single run.
-
Expertise & Rationale: For this compound, LC-MS with a soft ionization technique like Electrospray Ionization (ESI) in positive mode would be highly effective, as the primary amine is easily protonated to form [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of an unknown impurity.[3][14] Tandem MS (MS/MS) can be used to fragment an impurity's molecular ion, providing structural clues that aid in its identification.[4]
-
Trustworthiness: The system is calibrated using a known standard to ensure mass accuracy. The identification of an impurity is considered confident when the measured mass is within a few ppm of the theoretical mass and its fragmentation pattern is consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.[7] Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard.
-
Expertise & Rationale: A ¹H NMR spectrum will give detailed information about the chemical environment of all protons in the molecule. The expected signals for 2-Methyl-2-(naphthalen-2-yl)propan-1-amine would include distinct resonances for the naphthalene ring protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons.[15] For qNMR, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard, the absolute purity (as a weight/weight percentage) can be calculated.
-
Trustworthiness: The method is self-validating as all proton-containing species in the sample will be visible in the spectrum, assuming they are present above the detection limit. The choice of a suitable, non-overlapping signal for both the analyte and the internal standard is critical for accuracy.
Logical Relationships of Analytical Techniques
Caption: Relationship between separation and detection techniques.
Data Summary & Comparison
| Parameter | HPLC-PDA | GC-FID | LC-MS/MS | Quantitative NMR (qNMR) |
| Primary Use | Purity (% Area), Quantification | Residual Solvents, Volatile Impurities | Impurity Identification & Structure Elucidation | Absolute Purity (w/w %), Structure Confirmation |
| Analyte Suitability | Non-volatile & UV-active compounds | Volatile & thermally stable compounds | Ionizable compounds | Soluble compounds with unique proton signals |
| Key Advantage | Robustness, precision, widely used for purity assays.[8] | Excellent for volatile analysis.[9] | High sensitivity and specificity for impurity ID.[14] | Primary method; no analyte-specific standard needed.[7] |
| Potential Challenge | Co-elution of impurities, requires reference standard for w/w purity. | Amine adsorption causing peak tailing.[10] | Ion suppression effects, complex instrumentation. | Lower sensitivity than chromatographic methods, requires expensive equipment. |
| Typical LOD/LOQ | ~0.01-0.05% (area %) | ~0.01% (area %) | ng/mL to pg/mL range | ~0.1% (w/w) |
Experimental Protocols
The following protocols serve as a robust starting point for method development and validation.
Protocol 1: Purity Determination by HPLC-PDA
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Preparation of Solutions:
-
Standard Stock (1 mg/mL): Accurately weigh ~25 mg of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock to 10.0 mL with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard using the test sample.
-
-
Chromatographic Conditions: [Adapted from methods for similar naphthalene derivatives, 7, 14]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: PDA, monitor at 230 nm (or lambda max of the compound).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Analysis and Calculation:
-
Inject a blank (diluent), followed by five replicate injections of the Working Standard, then the Sample Solution.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Impurity Identification by LC-MS
-
Sample Preparation: Use the same Sample Solution prepared for HPLC analysis (0.1 mg/mL). Further dilution may be necessary depending on instrument sensitivity.
-
LC-MS Conditions:
-
LC System: Use the same HPLC conditions as above to ensure chromatographic correlation. The mobile phase may need to be changed to use a volatile acid like formic acid instead of phosphoric acid, which is not MS-friendly.
-
Mass Spectrometer: Couple the LC to a Q-TOF or Orbitrap mass spectrometer.[3]
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform an initial full scan experiment to detect all ionizable species. Follow up with a data-dependent MS/MS experiment to automatically trigger fragmentation of the most intense ions detected in the full scan.
-
-
Data Analysis:
-
Extract the accurate mass for any detected impurity peaks.
-
Use software to generate possible elemental formulas based on the accurate mass.[3]
-
Analyze the MS/MS fragmentation pattern to propose a structure for the impurity.
-
Conclusion
Establishing the purity of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine requires a scientifically rigorous and multi-technique approach. While HPLC-PDA serves as the primary tool for quantitative purity assessment, its data is significantly strengthened when supplemented by orthogonal methods. GC-FID is essential for monitoring volatile impurities, LC-MS provides invaluable certainty in identifying unknown peaks, and qNMR offers a definitive structural confirmation and an absolute measure of purity. By understanding the strengths and limitations of each technique and the rationale behind specific experimental parameters, researchers can build a self-validating system that ensures the quality and reliability of their scientific work.
References
- Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
Görög, S. (2025). Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link]
-
Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available from: [Link]
-
Agilent Technologies. Analysis of primary, secondary and tertiary amines. Available from: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
-
Supelco. Amines Analysis by Packed Column GC. LabRulez GCMS. Available from: [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available from: [Link]
-
Webster, K. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. Available from: [Link]
-
U.S. Environmental Protection Agency. (2011). Naphthalene Purity Determination. Regulations.gov. Available from: [Link]
-
Barek, J., et al. (2025). HPLC separation of genotoxic derivatives of naphthalene. ResearchGate. Available from: [Link]
-
Reddy, G. S., et al. (2014). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. PubMed. Available from: [Link]
-
Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate. Available from: [Link]
-
Wiley. 2-Methyl-naphthalene Spectra. SpectraBase. Available from: [Link]
-
Pharmaffiliates. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Available from: [Link]
-
El-Guesmi, N., et al. (2018). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Occupational Safety and Health Administration. 2-AMINO-2-METHYL-1-PROPANOL. Available from: [Link]
-
Occupational Safety and Health Administration. 2-METHYLNAPHTHALENE. Available from: [Link]
-
Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Available from: [Link]
-
Lyčka, A., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. Available from: [Link]
-
U.S. Environmental Protection Agency. 2-(Naphthalen-1-yl)propan-2-amine - Chemical Details. CompTox Chemicals Dashboard. Available from: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | 198226-63-0 [chemicalbook.com]
- 3. hpst.cz [hpst.cz]
- 4. innovationaljournals.com [innovationaljournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bre.com [bre.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Analytical Differentiation of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Executive Summary
2-Methyl-2-(naphthalen-2-yl)propan-1-amine (Target Molecule) is a sterically hindered primary amine featuring a gem-dimethyl group adjacent to a naphthalene ring. In drug development, particularly for monoamine transporter ligands, it is frequently confused with its positional isomer (the phentermine analog) and its regioisomer (the 1-naphthyl analog).
This guide provides a definitive analytical framework to distinguish the Target from these critical isomers.
| Feature | Target Molecule | Positional Isomer (Phentermine Analog) | Regioisomer (1-Naphthyl) |
| Structure | Ar-C(Me)₂-CH₂-NH₂ | Ar-CH₂-C(Me)₂-NH₂ | 1-Naphthyl-C(Me)₂-CH₂-NH₂ |
| Base Peak ( | 30 ( | 58 ( | 30 |
| Aromatic NMR | C1-H Singlet distinct | No C1-H Singlet | Complex multiplet (7.2–8.[1]0) |
Structural Analysis & Isomer Landscape
To accurately differentiate the target, one must understand the specific isomers generated during synthesis (e.g., via Hofmann rearrangement or nitrile reduction).
-
Target (T): 2-Methyl-2-(naphthalen-2-yl)propan-1-amine.[2]
-
Key Feature: The quaternary carbon is attached directly to the naphthalene ring. The amine is on a primary carbon.[3]
-
-
Isomer A (Positional): 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.[4][5]
-
Key Feature: The quaternary carbon is attached to the amine. The naphthalene is attached via a methylene bridge. This is the "naphthyl-phentermine" scaffold.
-
-
Isomer B (Regio): 2-Methyl-2-(naphthalen-1-yl)propan-1-amine.
-
Key Feature: Attachment at the 1-position of naphthalene (sterically crowded).
-
Analytical Decision Tree
Figure 1: Analytical workflow for differentiating the target amine from its primary isomers.
Protocol 1: Mass Spectrometry (The "Split" Rule)
Mass spectrometry (EI-MS) is the fastest method to distinguish the Target from Isomer A (Positional). This relies on Alpha-Cleavage rules.[6]
Mechanism
In aliphatic amines, the dominant fragmentation is the cleavage of the C-C bond adjacent to the nitrogen (the alpha bond relative to the amine).[7]
-
Target Fragmentation:
-
Bond Broken: Between Quaternary C and Methylene C.
-
Fragment:
-
Result: Base peak at
30 .
-
-
Isomer A (Positional) Fragmentation:
Experimental Setup
-
Instrument: GC-MS (Agilent 5977 or equivalent).
-
Ionization: Electron Impact (70 eV).
-
Inlet Temp: 250°C.
-
Column: HP-5ms (30m x 0.25mm).
Figure 2: Mechanistic basis for MS differentiation. The base peak shift from 30 to 58 is diagnostic.
Protocol 2: NMR Spectroscopy (The "Shift" Rule)
While MS filters out the positional isomer, Proton NMR (
Critical Signal Regions
| Region | Target (2-Naphthyl) | Isomer B (1-Naphthyl) | Isomer A (Positional) |
| Aliphatic | Singlet, | Singlet, | Singlet, |
| Aromatic C1-H | Singlet (distinct) | Absent | Singlet (distinct) |
| Aromatic Pattern | 4 distinct regions | Clustered/Multiplet | 4 distinct regions |
-
Differentiation Logic:
-
Target vs. Isomer A: Look at the
singlet. In the Target, it is adjacent to the amine (shielded, ~2.5 ppm). In Isomer A, it is benzylic (deshielded, ~2.8 ppm). -
Target vs. Isomer B: Look at the aromatic region. The 2-naphthyl group has a proton at position 1 (between the ring junction and the substituent) that appears as a distinct singlet (often slightly broadened by long-range coupling) around 7.6–7.8 ppm. The 1-naphthyl isomer lacks this singlet and generally shows more steric congestion effects (downfield shifts) for the protons near the bulky alkyl group.
-
Protocol
-
Solvent:
(Chloroform-d) or . is preferred for sharper resolution of the amine protons. -
Concentration: 10 mg in 0.6 mL solvent.
-
Acquisition: 16 scans minimum.
-
Processing: Calibrate TMS to 0.00 ppm or
residual to 7.26 ppm.
Protocol 3: HPLC Separation (The "Pi-Pi" Rule)
For quantitative purity analysis, distinguishing the 1-naphthyl and 2-naphthyl isomers requires specific stationary phases. Standard C18 columns often fail to resolve these regioisomers efficiently because their hydrophobicities are nearly identical.
Recommended Column: Phenyl-Hexyl or Biphenyl .[8]
-
Why: These phases utilize
- interactions.[8][9] The 2-naphthyl isomer is more planar and linear, allowing for stronger overlap with the phenyl stationary phase compared to the sterically twisted 1-naphthyl isomer.
| Parameter | Condition |
| Column | Phenyl-Hexyl (e.g., Phenomenex Kinetex), 150 x 4.6 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (Amine absorption) and 280 nm (Naphthalene) |
| Expected Result | 1-Naphthyl elutes FIRST ; 2-Naphthyl (Target) elutes SECOND . |
References
-
NIST Chemistry WebBook. Mass Spectra of Amine Isomers (Alpha Cleavage Rules). National Institute of Standards and Technology. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds (Naphthalene Derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
- Journal of Chromatography A.Separation of naphthalene isomers using phenyl-hexyl stationary phases.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. PubChemLite - 2-methyl-2-(naphthalen-2-yl)propan-1-amine (C14H17N) [pubchemlite.lcsb.uni.lu]
- 3. m.youtube.com [m.youtube.com]
- 4. Kina 2-Methyl-1-(naftalen-2-yl)propan-2-amin 198226-63-0 produsenter, leverandører, fabrikk - nøkkel [no.keyingchemical.org]
- 5. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | 198226-63-0 [chemicalbook.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nacalai.com [nacalai.com]
Safety Operating Guide
2-Methyl-2-(naphthalen-2-yl)propan-1-amine proper disposal procedures
Topic: 2-Methyl-2-(naphthalen-2-yl)propan-1-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary: Operational Directive
2-Methyl-2-(naphthalen-2-yl)propan-1-amine is a lipophilic aromatic amine. For disposal purposes, it must be classified as a Basic Organic Hazardous Waste .
Immediate Action Required:
-
Do NOT dispose of down the drain (High aquatic toxicity).
-
Do NOT mix with acidic waste streams (Risk of exothermic neutralization and precipitation).
-
Do NOT mix with oxidizers (Risk of nitration/exothermic reaction).
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Part 1: Chemical Profile & Hazard Identification
To ensure safety, you must understand the causality behind the disposal protocols. We do not simply follow rules; we manage chemical behavior.[1][2][3]
| Property | Characteristic | Disposal Implication |
| Functional Group | Primary Amine ( | Basic (pH > 7). Must be segregated from acids to prevent heat generation and spattering. |
| Backbone | Naphthalene Ring | High UV Absorption & Lipophilicity. Highly toxic to aquatic life (Chronic Category 2). Persistence in water systems requires zero-discharge to sewer. |
| Physical State | Solid (likely) / Oil | Combustible. If dissolved in organic solvents, the waste stream becomes Ignitable (D001) . |
| Toxicity | Acute Oral/Dermal | Treat as Toxic . Avoid dust generation during solid waste transfer. |
Part 2: Waste Stream Segregation (The Self-Validating System)
A self-validating system prevents errors by physical or logical barriers. In this protocol, the "Barrier" is the pH check and solvent compatibility check.
The Golden Rule of Amine Disposal:
Always segregate amines into the "Basic/Alkaline Organic" stream. Never commingle with "Acidic Organics" (e.g., acetic acid waste) or "Oxidizers" (e.g., peroxide waste).
Segregation Logic Diagram
Caption: Decision matrix for segregating aromatic amine waste. Note the critical pH check before adding to liquid waste streams to ensure basicity.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired shelf stocks, contaminated weighing boats, filter cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers if the amine is wet, as it may corrode certain alloys over time.
-
Packaging:
-
Place the solid material inside a clear polyethylene bag (primary containment).
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag inside the HDPE jar (secondary containment).
-
-
Labeling:
-
Content: "Hazardous Waste - Solid."[4]
-
Constituents: "2-Methyl-2-(naphthalen-2-yl)propan-1-amine (100%)."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicability: Mother liquors, HPLC effluents containing the amine.
-
Compatibility Check: Ensure the receiving carboy contains only basic or neutral organic solvents. NEVER add to a carboy containing acidic modifiers (e.g., TFA, Formic Acid) unless the volume is negligible (<1%) or the solution has been neutralized.
-
Neutralization (Optional but Recommended for High Concentrations):
-
If the waste is highly concentrated (>10% amine), consider neutralizing with dilute sulfuric acid to form the sulfate salt before disposal. This reduces volatility and odor.
-
Note: If you do not neutralize, ensure the waste tag explicitly states "Alkaline/Basic pH."
-
-
Transfer: Use a funnel to prevent spills. Wipe the funnel neck with a solvent-dampened tissue after use to remove residual amine traces (preventing cross-contamination).
-
Cap Torque: Tighten caps to vendor specifications (usually hand-tight + 1/4 turn) to prevent volatile emissions.
Part 4: Spill Management & Emergency Response
In the event of a spill, the priority is minimizing inhalation of dust/vapors and preventing drain contamination.
| Step | Action | Mechanism/Reasoning |
| 1. Isolate | Evacuate the immediate area. Don PPE (Nitrile gloves, Lab coat, Safety Goggles). | Aromatic amines can be potent sensitizers. |
| 2. Contain | Ring the spill with absorbent socks or pads. | Prevents migration to floor drains. |
| 3. Neutralize | For Liquids: Apply a weak acid powder (e.g., Citric Acid or Sodium Bisulfate). For Solids: Do not dry sweep. Cover with wet sand or wet paper towels to suppress dust. | Converts the volatile free base amine into a non-volatile, water-soluble salt, reducing vapor pressure and inhalation risk. |
| 4. Collect | Scoop the neutralized material into a hazardous waste bag. | Double-bagging ensures no leakage during transport. |
| 5. Clean | Wipe the surface with water and detergent. | Naphthalene derivatives are lipophilic; water alone will not remove residues. Detergent is required.[5] |
Part 5: Regulatory Compliance (RCRA & EPA)
While this specific compound may not have a unique "U" or "P" list code (unless it is a commercial grade product of Naphthalene, U165), it is regulated based on its Characteristics .
-
Waste Determination (40 CFR § 262.11):
-
Ignitability (D001): Applicable if the amine is in a flammable solvent (Flash point < 60°C).
-
Toxicity (Characteristic): Even if not TC-listed, the generator must apply "Knowledge of Process." Due to the naphthalene structure, treat as Toxic .
-
Corrosivity (D002): Applicable if the pH of an aqueous solution is > 12.5. (Unlikely for organic amines in solvent, but possible in concentrated aqueous forms).
-
-
Labeling Requirements:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] OSHA.gov. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prudent Practices for Disposal of Chemicals from Laboratories - National Research Council (U.S.). Committee on Hazardous Substances in the Laboratory - Google ブックス [books.google.co.jp]
- 5. vumc.org [vumc.org]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. reed.edu [reed.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
Executive Safety Directive
Attention Researchers: 2-Methyl-2-(naphthalen-2-yl)propan-1-amine is not a generic reagent. It represents a lipophilic primary amine , a structural class that combines the corrosive, sensitizing nature of alkylamines with the high skin permeation potential of the naphthalene ring.
Standard laboratory safety protocols (lab coat + standard nitrile gloves) are insufficient for handling this compound, particularly in its free base form. The lipophilic naphthalene moiety facilitates rapid dermal absorption, carrying the caustic amine group into the subcutaneous tissue and systemic circulation.
Immediate Action Required:
-
Treat as: Corrosive (Skin/Eye), Acute Toxin (Dermal/Oral), and Potential Sensitizer.
-
Primary Engineering Control: All handling must occur inside a certified chemical fume hood.
-
Prohibited Materials: Do not use latex or thin (<4 mil) disposable vinyl gloves.
Hazard Deconstruction & Risk Assessment
To understand the PPE requirements, we must analyze the molecule’s functional components. This is not just compliance; it is chemical logic.
| Functional Component | Hazard Characteristic | Physiological Impact | PPE Implication |
| Primary Amine (-NH₂) | Corrosivity / Basicity | Causes chemical burns, lachrymation (tearing), and respiratory tract irritation. High pH causes liquefactive necrosis of tissue. | Eye/Face: Vapor-tight goggles are mandatory to prevent corneal clouding. Respiratory: Organic Vapor (OV) cartridges required. |
| Naphthalene Ring | Lipophilicity | "Trojan Horse" effect: The ring allows the molecule to pass through the skin barrier and standard glove materials (like latex) rapidly. | Skin: Standard exam gloves may degrade or permeate in <5 minutes. Laminate or high-grade nitrile is required. |
| Combined Structure | Systemic Toxicity | Potential for CNS effects or methemoglobinemia (characteristic of aromatic amines). | Body: Full coverage (Tyvek or similar) recommended for quantities >1g. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the Free Base (liquid/oil) and HCl Salt (solid) forms.
A. Hand Protection (Critical Control Point)
Scientific Rationale: Naphthalene derivatives permeate rubber matrices. Thin nitrile provides only splash protection, not immersion protection.
| Task Intensity | Recommended Glove System | Estimated Breakthrough | Protocol |
| High Risk (Synthesis, spill cleanup, handling neat liquid) | Laminate (Silver Shield / 4H) | > 480 mins | Wear Laminate glove as the inner barrier. Wear a heavy nitrile glove (8 mil) over it for dexterity and tear protection. |
| Moderate Risk (Weighing solids, dilute solutions) | Double-Layer Nitrile | 15–30 mins | Inner: 4 mil Nitrile (Bright color).Outer: 5–8 mil Nitrile (Dark color).Change immediately upon any splash. |
| Prohibited | Latex, Vinyl, Polyethylene | < 2 mins | DO NOT USE. Naphthalene swells these materials, allowing rapid permeation. |
B. Respiratory Protection
Scientific Rationale: Amines have low odor thresholds but cause olfactory fatigue (you stop smelling them even while exposed).
-
Engineering Control: Fume hood sash at proper working height (18 inches).
-
Outside Fume Hood: Full-face respirator with OV/P100 combination cartridge (Organic Vapor + HEPA).
-
Why P100? To capture dusts/aerosols during weighing.
-
Why OV? To capture amine vapors.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor irritation risks.
-
Body: Lab coat (100% cotton or Nomex; synthetic blends can melt if a fire occurs). For synthesis >10g, use a disposable Tyvek apron.
Visual Logic: PPE Decision Tree
Caption: Decision logic for selecting PPE based on physical state and engineering controls. Note the escalation to laminate gloves for liquids.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Static charge can cause amine salts to "fly," creating inhalable dust.
-
Setup: Place balance inside the fume hood or use a static-dissipative balance enclosure.
-
PPE: Don double nitrile gloves and goggles.
-
Technique: Use an antistatic gun on the spatula and weigh boat before transfer.
-
Cleanup: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible dust. Dispose of the towel as hazardous waste.
Protocol B: Solution Preparation (Liquid/Solvation)
Risk: Exothermic reaction. Adding acids to the free base amine will generate heat.
-
Vessel: Use borosilicate glass (Pyrex). Avoid plastics that may be solvated by the amine.
-
Addition: If neutralizing, add acid to the amine solution dropwise in an ice bath.
-
Spill Check: Place the receiving flask in a secondary container (polypropylene tray) to catch any boil-over or breakage.
Emergency Response & Disposal
Emergency Workflow
Caption: Immediate response workflow. Speed is critical to prevent deep tissue necrosis from the amine.
Disposal Plan
-
Segregation: Isolate as "Basic Organic Waste" .
-
Incompatibilities: NEVER mix with:
-
Oxidizers (Fire/Explosion risk).
-
Acids (Exothermic heat generation).
-
Halogenated solvents (Potential for violent reaction with some amines).
-
-
Container: High-density polyethylene (HDPE) or glass. Label clearly: "Contains Toxic Amine/Naphthalene Derivative."
References
-
National Institutes of Health (PubChem). 2-Methylnaphthalene (Analogous Hazard Data). Retrieved from [Link]
-
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega 2023. Retrieved from [Link]
-
Centers for Disease Control (CDC/NIOSH). Determination of Alkylamine Permeation Through Protective Gloves. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
